1H-Imidazole-1-propanenitrile, 2-phenyl-
Description
The exact mass of the compound 1H-Imidazole-1-propanenitrile, 2-phenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Imidazole-1-propanenitrile, 2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-1-propanenitrile, 2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-(2-phenylimidazol-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-7-4-9-15-10-8-14-12(15)11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYPJEBKDLFIDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066947 | |
| Record name | 1H-Imidazole-1-propanenitrile, 2-phenyl- | |
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Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23996-12-5 | |
| Record name | 2PZ-CN | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23996-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1H-Imidazole-1-propanenitrile, 2-phenyl- | |
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| Record name | 1H-Imidazole-1-propanenitrile, 2-phenyl- | |
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| Record name | 1H-Imidazole-1-propanenitrile, 2-phenyl- | |
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| Record name | 2-phenyl-1H-imidazole-1-propiononitrile | |
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Foundational & Exploratory
An In-depth Technical Guide to 1H-Imidazole-1-propanenitrile, 2-phenyl-
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1H-Imidazole-1-propanenitrile, 2-phenyl- (CAS No. 23996-12-5). This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. The guide delves into the compound's structure, physicochemical characteristics, spectroscopic profile, synthesis, and reactivity. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting. The information presented herein is a synthesis of established chemical principles and available data, intended to serve as a foundational resource for the application and further investigation of this versatile molecule.
Introduction
1H-Imidazole-1-propanenitrile, 2-phenyl-, a derivative of the ubiquitous imidazole scaffold, is a compound of interest in various domains of chemical research, including medicinal chemistry and materials science. The presence of a phenyl group at the 2-position of the imidazole ring and a propanenitrile substituent at the 1-position imparts a unique combination of steric and electronic properties. The imidazole core is a well-known pharmacophore, present in numerous biologically active compounds, while the nitrile group offers a versatile handle for a wide array of chemical transformations. This guide aims to consolidate the available technical information on this compound, providing a reliable reference for its use in research and development.
Compound Identification and Physicochemical Properties
A solid understanding of a compound's fundamental properties is crucial for its effective application in experimental work. The key identifiers and physicochemical properties of 1H-Imidazole-1-propanenitrile, 2-phenyl- are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | 1H-Imidazole-1-propanenitrile, 2-phenyl- | [1] |
| Synonyms | 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile, 1-(2-Cyanoethyl)-2-phenylimidazole | [2][3] |
| CAS Number | 23996-12-5 | [1][3][4] |
| Molecular Formula | C₁₂H₁₁N₃ | [1][4] |
| Molecular Weight | 197.24 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Melting Point | 99.5-101.5 °C | [4] |
| Boiling Point | 418.3 ± 47.0 °C (Predicted) | [4] |
| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [4] |
| Solubility | Practically insoluble in water; Soluble in polar organic solvents like alcohols.[2][4] | |
| Vapor Pressure | 3.32E-07 mmHg at 25°C | [4] |
| Flash Point | 206.8 °C | [4] |
| Refractive Index | 1.596 (Predicted) | [4] |
Spectroscopic Characterization
While a comprehensive, publicly available spectral analysis for 1H-Imidazole-1-propanenitrile, 2-phenyl- is not consolidated in a single source, its characteristic spectroscopic features can be reliably predicted based on the known spectra of its constituent functional groups and related imidazole derivatives.[5][6][7][8]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the phenyl ring, the imidazole ring, and the propanenitrile side chain.
-
Phenyl Protons: A multiplet in the aromatic region, typically between δ 7.2 and 7.8 ppm.
-
Imidazole Protons: Two singlets or doublets in the downfield region, characteristic of imidazole ring protons, likely between δ 7.0 and 7.5 ppm.
-
Propanenitrile Protons: Two triplets corresponding to the two methylene groups of the propanenitrile chain. The methylene group adjacent to the imidazole nitrogen (N-CH₂) would likely appear around δ 4.2-4.5 ppm, while the methylene group adjacent to the nitrile group (CH₂-CN) would be expected at approximately δ 2.8-3.1 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals for all 12 carbon atoms in the molecule, with the nitrile carbon appearing significantly downfield.
-
Nitrile Carbon (-C≡N): Expected to be in the range of δ 115-125 ppm.
-
Aromatic and Imidazole Carbons: Multiple signals in the δ 110-150 ppm region.
-
Aliphatic Carbons (-CH₂-CH₂-): Signals for the two methylene carbons are anticipated in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by absorption bands corresponding to the key functional groups.
-
C≡N Stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.
-
C=N and C=C Stretching (Aromatic and Imidazole): Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-H Stretching (Aromatic): Peaks above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Peaks below 3000 cm⁻¹.
Mass Spectrometry (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 197. Key fragmentation patterns would likely involve the loss of the cyanoethyl group or cleavage of the propanenitrile chain.
Synthesis
The primary and most direct route for the synthesis of 1H-Imidazole-1-propanenitrile, 2-phenyl- is the cyanoethylation of 2-phenyl-1H-imidazole with acrylonitrile. This reaction is a classic example of a Michael addition, where the nucleophilic nitrogen of the imidazole ring attacks the β-carbon of the acrylonitrile.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. CAS 23996-12-5: 2PZ-CN | CymitQuimica [cymitquimica.com]
- 3. 23996-12-5 CAS Manufactory [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. asianpubs.org [asianpubs.org]
- 6. 1H-Imidazole [webbook.nist.gov]
- 7. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 2-phenyl-1H-imidazole-1-propanenitrile
Introduction: The Significance of Imidazole Scaffolds in Modern Chemistry
The imidazole ring is a privileged scaffold in medicinal chemistry and materials science. As a five-membered aromatic heterocycle containing two nitrogen atoms, its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of novel therapeutic agents and functional materials.[1] Imidazole derivatives are known to exhibit a wide array of biological activities, including as anticancer, antifungal, and anti-inflammatory agents.[2][3] The functionalization of the imidazole core allows for the fine-tuning of its physicochemical and biological properties.
This guide focuses on a specific derivative, 2-phenyl-1H-imidazole-1-propanenitrile (CAS No: 23996-12-5), which incorporates both a phenyl group at the 2-position and a propanenitrile moiety at the N1-position. The phenyl group introduces steric bulk and potential for π-π stacking interactions, while the propanenitrile group adds a polar and reactive nitrile functionality. This combination of features makes it a valuable intermediate for the synthesis of more complex molecules in drug discovery and an interesting candidate for materials science applications, such as in the development of UV-curing materials and electronic chemicals.[4]
This document provides a comprehensive overview of the synthesis of 2-phenyl-1H-imidazole-1-propanenitrile via cyranoethylation, followed by a detailed discussion of its characterization using modern analytical techniques. The protocols and data presented herein are intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Part 1: Synthesis of 2-phenyl-1H-imidazole-1-propanenitrile
The most direct and efficient method for the synthesis of 2-phenyl-1H-imidazole-1-propanenitrile is the cyranoethylation of 2-phenylimidazole with acrylonitrile. This reaction is a classic example of a Michael addition, where the nucleophilic nitrogen of the imidazole ring attacks the electron-deficient β-carbon of acrylonitrile.
Reaction Scheme:
Caption: Synthetic route for 2-phenyl-1H-imidazole-1-propanenitrile.
Experimental Protocol
This protocol is adapted from a general procedure for the cyranoethylation of imidazoles.[5]
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity |
| 2-Phenylimidazole | 670-96-2 | 144.17 | 1.0 eq |
| Acrylonitrile | 107-13-1 | 53.06 | 1.5 - 3.0 eq |
| Ethanol (anhydrous) | 64-17-5 | 46.07 | As solvent |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-phenylimidazole (1.0 eq) in anhydrous ethanol.
-
Addition of Acrylonitrile: To the stirred solution, add acrylonitrile (1.5 - 3.0 eq). The reaction can often proceed without a catalyst, but a small amount of a base like triethylamine or sodium ethoxide can be used to accelerate the reaction if necessary.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Isolation of Crude Product: Remove the solvent and excess acrylonitrile under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Safety Precautions:
-
Acrylonitrile is highly flammable, toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen. [6][7] All manipulations involving acrylonitrile must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
2-Phenylimidazole may cause skin and eye irritation. [8] Avoid direct contact and handle with appropriate PPE.
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to air or moisture, although for this specific reaction, it is not always strictly necessary.
Part 2: Characterization of 2-phenyl-1H-imidazole-1-propanenitrile
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 2-phenyl-1H-imidazole-1-propanenitrile.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₁N₃ |
| Molecular Weight | 197.24 g/mol |
| Appearance | Expected to be a crystalline solid |
| Melting Point | 99.5-101.5 °C |
Spectroscopic Analysis
The following sections detail the expected spectroscopic data for 2-phenyl-1H-imidazole-1-propanenitrile based on the analysis of structurally similar compounds.
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR (Proton NMR): The expected ¹H NMR spectrum will show distinct signals for the protons of the phenyl ring, the imidazole ring, and the propanenitrile chain.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 - 7.50 | m | 5H | Phenyl protons |
| ~7.10 | s | 1H | Imidazole H4/H5 |
| ~7.00 | s | 1H | Imidazole H4/H5 |
| ~4.30 | t | 2H | -N-CH₂ -CH₂-CN |
| ~2.90 | t | 2H | -N-CH₂-CH₂ -CN |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Imidazole C2 |
| ~130 | Phenyl C (quaternary) |
| ~129 | Phenyl CH |
| ~128 | Phenyl CH |
| ~127 | Phenyl CH |
| ~125 | Imidazole C4/C5 |
| ~120 | Imidazole C4/C5 |
| ~117 | Nitrile (-C ≡N) |
| ~45 | -N-CH₂ -CH₂-CN |
| ~20 | -N-CH₂-CH₂ -CN |
Note: Due to potential tautomerization in some imidazole systems, the signals for the imidazole carbons can sometimes be difficult to resolve in solution-state NMR.[5]
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3100 - 3150 | Medium | Aromatic C-H stretch |
| ~2900 - 3000 | Medium | Aliphatic C-H stretch |
| ~2240 - 2260 | Strong | C≡N stretch (nitrile) |
| ~1600 - 1650 | Medium | C=N stretch (imidazole ring) |
| ~1450 - 1550 | Medium | C=C stretch (aromatic/imidazole) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Interpretation |
| 197 | [M]⁺ (Molecular ion) |
| 170 | [M - HCN]⁺ |
| 144 | [M - CH₂CH₂CN]⁺ (Loss of the propanenitrile side chain) |
| 117 | [C₈H₇N]⁺ |
Chromatographic Analysis
Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and assessing the purity of the product. A typical mobile phase would be a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. The spots can be visualized under UV light.
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, HPLC is the method of choice. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid like formic acid for better peak shape) would be a suitable starting point.
Part 3: Workflow and Logic
The synthesis and characterization of 2-phenyl-1H-imidazole-1-propanenitrile follow a logical workflow designed to ensure the efficient production of a pure and well-characterized compound.
Caption: Overall workflow for the synthesis and characterization.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 2-phenyl-1H-imidazole-1-propanenitrile. The cyranoethylation of 2-phenylimidazole offers a reliable and straightforward route to this valuable chemical intermediate. The comprehensive characterization protocol, employing a suite of modern analytical techniques, ensures the unambiguous confirmation of the product's structure and purity. The information contained herein is intended to empower researchers and scientists in their pursuit of novel molecules with potential applications in drug discovery and materials science.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-(1H-Imidazol-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS#:23996-12-5 | 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile (CAS 23996-12-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile, registered under CAS number 23996-12-5. This document is intended to serve as a technical resource for professionals in research and development, particularly in the fields of medicinal chemistry, organic synthesis, and materials science.
Introduction and Chemical Identity
3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile is a heterocyclic compound featuring a phenyl-substituted imidazole ring linked to a propanenitrile group.[1][2][3] The imidazole moiety is a well-known pharmacophore present in numerous biologically active compounds, suggesting the potential for this molecule to be a valuable intermediate in the synthesis of novel therapeutic agents.[4][5][6][7][8] The presence of the nitrile group further enhances its synthetic versatility, allowing for a variety of chemical transformations.[4][9]
Synonyms:
-
1-(Cyanoethyl)-2-phenyl-1H-imidazole[10]
-
2-Phenyl-1H-imidazole-1-propanenitrile[10]
-
Curezol 2PZ-CN[10]
Physicochemical Properties
A summary of the key physicochemical properties of 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile is presented in the table below. These properties are essential for its handling, storage, and application in various experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₁N₃ | [1][11] |
| Molecular Weight | 197.24 g/mol | [1][11] |
| Appearance | White to off-white crystalline powder | [1][3][4] |
| Melting Point | 99.5-101.5 °C | [1][11] |
| Boiling Point | 418.3 ± 47.0 °C at 760 mmHg | [11] |
| Density | 1.1 ± 0.1 g/cm³ | [11] |
| Flash Point | 206.8 ± 29.3 °C | [11] |
| Water Solubility | Practically insoluble | [1] |
| LogP | 1.14 | [11] |
Molecular Structure and Characterization
The structure of 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile consists of a central imidazole ring substituted with a phenyl group at the 2-position and a propanenitrile group at the 1-position.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. CAS#:23996-12-5 | 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile | Chemsrc [chemsrc.com]
- 3. 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile | 23996-12-5 [amp.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole | Research Results in Pharmacology [rrpharmacology.ru]
- 7. japsonline.com [japsonline.com]
- 8. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 9. 3-(2-ethyl-1H-imidazol-1-yl)propanenitrile | 23996-57-8 | Benchchem [benchchem.com]
- 10. 3-(2-Phenyl-1H-Imidazol-1-Yl)Propanenitrile | Properties, Uses, Safety, Supplier China - High Purity Chemical Manufacturer [nj-finechem.com]
- 11. 3-(1H-Imidazol-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 1H-Imidazole-1-propanenitrile, 2-phenyl-
This guide provides a comprehensive technical overview of the critical physicochemical properties of 1H-Imidazole-1-propanenitrile, 2-phenyl-, a heterocyclic compound of interest in pharmaceutical and materials science research. As the journey from discovery to application is paved with meticulous characterization, this document delves into the core attributes of solubility and stability, offering both foundational knowledge and actionable experimental protocols for researchers, scientists, and drug development professionals.
Introduction: Unveiling the Profile of a Promising Heterocycle
1H-Imidazole-1-propanenitrile, 2-phenyl- (CAS No: 23996-12-5), belongs to the versatile family of imidazole derivatives. The imidazole ring is a ubiquitous scaffold in biologically active molecules, including the essential amino acid histidine, and is a cornerstone in the design of numerous therapeutic agents. The presence of a phenyl group at the 2-position and a propanenitrile moiety at the 1-position of the imidazole ring in this specific molecule imparts a unique combination of lipophilicity and polarity, directly influencing its solubility and stability—two parameters that are paramount for its handling, formulation, and ultimate application.
Understanding these characteristics is not merely an academic exercise; it is a critical step in de-risking a compound for further development. Poor solubility can lead to challenges in formulation and bioavailability, while instability can compromise the safety and efficacy of a potential product. This guide, therefore, aims to provide a robust framework for the systematic evaluation of 1H-Imidazole-1-propanenitrile, 2-phenyl-.
Physicochemical Properties at a Glance
A summary of the known physicochemical properties of 1H-Imidazole-1-propanenitrile, 2-phenyl- is presented below. This data serves as a foundational reference for the subsequent discussions on solubility and stability.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₁N₃ | [1][2] |
| Molecular Weight | 197.24 g/mol | [1][2] |
| Appearance | Solid (usually white to off-white powder) | - |
| Melting Point | 99.5-101.5 °C | [1] |
| Boiling Point | 418.3 ± 47.0 °C (Predicted) | [1] |
| Water Solubility | Practically insoluble | [1] |
| Organic Solvent Solubility | Soluble in some organic solvents like dichloromethane and chloroform | - |
| Stability | Stable under normal conditions; may react with strong oxidizing agents | - |
A Deep Dive into Solubility
The adage "like dissolves like" is a fundamental principle in chemistry, and it holds particular significance in the pharmaceutical sciences. The solubility of an active pharmaceutical ingredient (API) in various media is a critical determinant of its biopharmaceutical properties. Given that 1H-Imidazole-1-propanenitrile, 2-phenyl- is reported to be "practically insoluble in water," a thorough understanding of its solubility in a range of organic solvents is essential for its formulation and analytical development.
Qualitative and Comparative Solubility Insights
Experimental Protocol for Quantitative Solubility Determination
To address the gap in quantitative data, a robust and reliable method for determining the equilibrium solubility of 1H-Imidazole-1-propanenitrile, 2-phenyl- is paramount. The shake-flask method is a well-established and widely accepted technique for this purpose.
Objective: To determine the equilibrium solubility of 1H-Imidazole-1-propanenitrile, 2-phenyl- in a range of pharmaceutically relevant solvents at a controlled temperature.
Materials:
-
1H-Imidazole-1-propanenitrile, 2-phenyl- (of known purity)
-
Selected solvents (e.g., Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane, Toluene)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 1H-Imidazole-1-propanenitrile, 2-phenyl- to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved particles.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of calibration standards of 1H-Imidazole-1-propanenitrile, 2-phenyl- of known concentrations in the respective solvent.
-
Analyze the filtered supernatant and the calibration standards using a validated HPLC method. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer is a good starting point for method development.
-
Quantify the concentration of the dissolved compound in the supernatant by comparing its peak area to the calibration curve.
-
-
Data Reporting:
-
Express the solubility as mg/mL or mol/L.
-
Repeat the experiment in triplicate for each solvent to ensure reproducibility.
-
Workflow for Solubility Determination:
Caption: Workflow for quantitative solubility determination using the shake-flask method.
Stability: A Critical Pillar of Compound Viability
The chemical stability of a compound is its ability to resist degradation under various environmental conditions. For a molecule intended for therapeutic or advanced material applications, stability is non-negotiable. Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and a shortened shelf life.
General Stability Profile and Potential Degradation Pathways
1H-Imidazole-1-propanenitrile, 2-phenyl- is described as being "stable under normal conditions," but susceptible to reaction with "strong oxidizing agents." This suggests that the imidazole ring, which can be prone to oxidation, is a potential site of degradation. Furthermore, based on the known degradation pathways of other imidazole-containing compounds, other potential routes of degradation for 1H-Imidazole-1-propanenitrile, 2-phenyl- include:
-
Oxidative Degradation: The imidazole ring can be oxidized, potentially leading to the formation of N-oxides or ring-opened products.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products.
-
Hydrolysis: While the molecule lacks readily hydrolyzable groups like esters or amides, the nitrile group could potentially undergo hydrolysis under strong acidic or basic conditions to form a carboxylic acid or an amide intermediate.
Designing a Comprehensive Stability Study: A Forced Degradation Approach
To thoroughly investigate the stability of 1H-Imidazole-1-propanenitrile, 2-phenyl-, a forced degradation study is essential. This involves subjecting the compound to stress conditions that are more severe than those it would typically encounter during storage and handling. The goal is to accelerate degradation to identify potential degradation products and establish the degradation pathways. This information is invaluable for developing a stability-indicating analytical method and for designing stable formulations.
The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[4]
Objective: To investigate the degradation of 1H-Imidazole-1-propanenitrile, 2-phenyl- under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
1H-Imidazole-1-propanenitrile, 2-phenyl-
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Suitable organic solvents (e.g., acetonitrile, methanol)
-
Temperature-controlled ovens
-
Photostability chamber
-
pH meter
-
HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 1H-Imidazole-1-propanenitrile, 2-phenyl- in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and 1 N HCl. Keep the solutions at room temperature and at an elevated temperature (e.g., 60 °C) for a specified period (e.g., up to 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and 1 N NaOH. Keep the solutions at room temperature and at an elevated temperature (e.g., 60 °C) for a specified period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% and 30% H₂O₂. Keep the solutions at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Expose the solid compound and the stock solution to dry heat in an oven at an elevated temperature (e.g., 80 °C) for a specified period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At various time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the stressed samples and an unstressed control sample using a developed stability-indicating HPLC method. The use of a PDA detector will help in assessing peak purity, while an MS detector will aid in the identification of degradation products.
-
-
Method Development and Validation: The HPLC method should be capable of separating the parent compound from all significant degradation products. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Workflow for Forced Degradation Study:
Caption: Workflow for a comprehensive forced degradation study.
Conclusion: A Roadmap for Characterization
This technical guide has provided a detailed framework for understanding and evaluating the solubility and stability of 1H-Imidazole-1-propanenitrile, 2-phenyl-. While some foundational data exists, this document highlights the critical need for quantitative experimental work to fully characterize this promising molecule. The provided protocols for solubility determination and forced degradation studies offer a clear and scientifically rigorous path forward for researchers.
By systematically investigating these fundamental properties, the scientific community can unlock the full potential of 1H-Imidazole-1-propanenitrile, 2-phenyl-, paving the way for its successful application in drug development and materials science. The principles and methodologies outlined herein are not only applicable to this specific compound but also serve as a valuable template for the characterization of other novel chemical entities.
References
The Enduring Scaffold: A Technical Guide to 2-Phenyl Substituted Imidazoles in Modern Drug Discovery
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The imidazole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] Its unique electronic characteristics and ability to engage in various biological interactions have made it a "privileged scaffold" in drug design.[1][3][4] When substituted with a phenyl group at the 2-position, the resulting 2-phenylimidazole core gives rise to a class of compounds with a remarkably broad and potent spectrum of biological activities. This guide provides a comprehensive literature review of 2-phenyl substituted imidazoles, delving into their synthesis, diverse therapeutic applications, and the structure-activity relationships that govern their function. We will explore their roles as anticancer, anti-inflammatory, and antifungal agents, with a particular focus on their mechanism of action as kinase inhibitors, providing field-proven insights for professionals in drug development.
The Significance of the 2-Phenylimidazole Core
The imidazole ring's two nitrogen atoms—one basic and one weakly acidic—allow it to act as a proton donor, proton acceptor, and a coordinating ligand for metal ions.[5][6] This versatility facilitates strong interactions with a multitude of biological targets like enzymes and receptors.[1][3] The addition of a phenyl group at the C2 position significantly influences the molecule's steric and electronic properties, enhancing its stability, modulating its reactivity, and often forming critical hydrophobic or aromatic interactions within target binding sites.[7][8] This combination of a versatile heterocyclic core and a key aromatic substituent underpins the wide-ranging therapeutic potential of this compound class, from pharmaceuticals to agrochemicals.[5][9][10][11]
Synthetic Strategies: Building the Core Scaffold
The construction of the 2-phenylimidazole scaffold can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern, scalability, and reaction efficiency.
The Classic Approach: Debus-Radziszewski Imidazole Synthesis
The most fundamental and historically significant method is the Debus-Radziszewski reaction, a multi-component reaction that condenses a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (benzaldehyde for 2-phenylimidazole), and two equivalents of ammonia.[12][13][14] This one-pot synthesis is valued for its atom economy and use of readily available starting materials, making it commercially viable.[12][13]
The reaction is thought to proceed in two main stages:
-
Condensation of the dicarbonyl compound with ammonia to form a diimine intermediate.[12][13][14]
-
Condensation of the diimine with the aldehyde to form the final imidazole ring.[12][13]
Despite its utility, the classic method can suffer from low yields and the formation of byproducts, necessitating purification.[15] Modern modifications often employ catalysts such as Lewis acids, silica tungstic acid, or microwave irradiation to improve reaction rates and yields.[15]
Caption: The Debus-Radziszewski reaction workflow.
Alternative Synthetic Routes
Other notable methods for synthesizing 2-phenylimidazoles include:
-
Dehydrogenation of 2-Phenylimidazoline: This two-step approach involves first synthesizing a 2-phenylimidazoline from ethylenediamine and benzaldehyde (or a derivative), followed by an oxidation/dehydrogenation step to create the aromatic imidazole ring.[16] While the initial condensation is often high-yielding, the dehydrogenation step can require harsh conditions or specific catalysts like manganese dioxide (MnO₂) or novel catalytic systems.[16]
-
Alkylation/Arylation Methods: Modern cross-coupling strategies allow for the direct formation of the C-phenyl bond. One such method involves the reaction of imidazole with iodobenzene using nanoparticle nickel and copper iodide as catalysts.[16][17] This approach is advantageous for its scalability and use of accessible starting materials.[16]
Detailed Protocol: Catalyst-Assisted Debus-Radziszewski Synthesis
This protocol is a representative example of a modern, higher-yield approach to synthesizing 2-phenylimidazole derivatives.
Objective: To synthesize a 2,4,5-trisubstituted imidazole using a catalyst.
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Substituted Benzaldehyde
-
Ammonium Acetate (Ammonia source)
-
Silica Tungstic Acid (Catalyst)
-
Ethanol (Solvent)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle.
Procedure:
-
Setup: Assemble a reflux apparatus using a round-bottom flask equipped with a magnetic stir bar and a condenser.
-
Charging the Flask: To the flask, add benzil (1 mmol), a substituted benzaldehyde (1 mmol), ammonium acetate (1.5 mmol), and a catalytic amount of silica tungstic acid (e.g., 5 mol%).
-
Solvent Addition: Add ethanol (10-15 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) with vigorous stirring.[15]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
-
Purification: Filter the solid precipitate, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure substituted 2-phenylimidazole.
Rationale: The use of ammonium acetate provides a more manageable source of ammonia compared to aqueous or gaseous ammonia. The silica tungstic acid acts as a solid acid catalyst, accelerating the condensation and cyclization steps, leading to shorter reaction times and often higher yields than the uncatalyzed reaction.[15]
A Spectrum of Biological Activity
2-Phenylimidazole derivatives have been extensively investigated and have demonstrated a wide array of pharmacological activities. Their electron-rich nature allows them to bind to various enzymes and receptors, making them valuable scaffolds in medicinal chemistry.[3]
Anticancer Activity
The fight against cancer has been a major focus for the application of 2-phenylimidazoles. These compounds exert their effects through multiple mechanisms.
-
Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Imidazole-based compounds have been successfully developed as kinase inhibitors.[3] A prominent example is their activity against p38 MAP Kinase . The p38 MAPK pathway is crucial in regulating inflammatory responses and cell cycle, and its inhibition is a key strategy in treating both inflammatory diseases and some cancers.[18][19][20] Trisubstituted imidazoles were among the first potent p38 inhibitors discovered and function as competitive inhibitors at the ATP binding site.[18][21]
-
Targeting Receptor Tyrosine Kinases (RTKs): Fused 2-phenylimidazo[2,1-b]benzothiazole derivatives have been shown to target the Met receptor tyrosine kinase, interfering with signaling pathways like PI3K-Akt that are critical for tumor cell survival and proliferation.[22]
-
Other Mechanisms: Various derivatives have shown cytotoxicity against a range of human cancer cell lines, including breast, lung, and leukemia.[23][24][25] The mechanisms can include inducing cell cycle arrest, disrupting DNA integrity, or inhibiting other key enzymes like topoisomerase II.[3][24][26]
Caption: Inhibition of the p38 MAPK pathway by 2-phenylimidazoles.
Anti-inflammatory Activity
The anti-inflammatory effects of 2-phenylimidazoles are intrinsically linked to their anticancer mechanisms, primarily through the inhibition of the p38 MAP kinase.[18] This kinase plays a central role in regulating the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[18][20] By blocking p38, these compounds can effectively dampen the inflammatory cascade, making them promising therapeutic candidates for inflammatory diseases.[18][27]
Antifungal and Antimicrobial Activity
The imidazole scaffold is famously present in many antifungal drugs (e.g., clotrimazole, miconazole). 2-Phenylimidazole derivatives continue this legacy, showing potent activity against various fungal and bacterial pathogens.[5][7][10] Some 2-amino-4(5)-arylimidazoles exhibit a broad spectrum of antimicrobial activity.[28] Their mechanism often involves the inhibition of key fungal enzymes or disruption of the cell membrane integrity.
Structure-Activity Relationship (SAR) Insights
Optimizing the biological activity of the 2-phenylimidazole core involves systematic modification at several key positions: the N1 nitrogen of the imidazole ring, the C4 and C5 positions, and various positions on the C2-phenyl ring. SAR studies are crucial for rationally designing more potent and selective drug candidates.[29]
For p38 MAP kinase inhibitors, for example, specific substitutions on the phenyl ring and the imidazole core are known to be critical for potent inhibition.[18] The table below summarizes hypothetical SAR data for a series of 2-phenylimidazole analogs tested for their inhibitory activity against a target kinase.
| Compound ID | R1 (N1-substituent) | R2 (C4-substituent) | R3 (C2-Phenyl substituent) | Kinase IC₅₀ (nM) |
| A-1 | H | Phenyl | 4-Fluoro | 50 |
| A-2 | Methyl | Phenyl | 4-Fluoro | 150 |
| A-3 | H | Pyridyl | 4-Fluoro | 25 |
| A-4 | H | Phenyl | 4-Chloro | 65 |
| A-5 | H | Phenyl | H | 200 |
| A-6 | H | Pyridyl | 2,4-Difluoro | 15 |
Analysis of SAR Data:
-
N1-Substitution: As seen by comparing A-1 and A-2 , substitution on the N1 nitrogen appears to be detrimental to activity, suggesting an unsubstituted N-H may be important for hydrogen bonding with the target.
-
C4-Substitution: Replacing the C4-phenyl group with a pyridyl group (A-1 vs. A-3 ) enhances potency, indicating a potential favorable interaction with the pyridyl nitrogen.
-
C2-Phenyl Substitution: A halogen at the 4-position of the phenyl ring (A-1 vs. A-5 ) is crucial for activity. Fluorine appears slightly more favorable than chlorine (A-1 vs. A-4 ). Further substitution, as in the difluoro-analog A-6 , combined with the optimal C4-pyridyl group, leads to the most potent compound in this series.
These insights guide medicinal chemists in lead optimization, demonstrating how small structural changes can lead to significant improvements in biological potency.
Challenges and Future Perspectives
While the 2-phenylimidazole scaffold holds immense promise, challenges remain. Issues such as metabolic stability, selectivity, and potential off-target effects must be carefully addressed during drug development.[21][30] For instance, some early p38 MAPK inhibitors faced setbacks in clinical trials due to adverse effects.[21]
Future research will likely focus on:
-
Developing Highly Selective Inhibitors: Designing compounds that can distinguish between closely related kinase isoforms to minimize off-target effects.
-
Improving Pharmacokinetic Properties: Optimizing molecules for better absorption, distribution, metabolism, and excretion (ADME) profiles to enhance in vivo efficacy and safety.[30]
-
Novel Therapeutic Applications: Exploring the utility of 2-phenylimidazoles against new targets and diseases, including neurodegenerative disorders and viral infections.[30][31]
The versatility of the 2-phenylimidazole core, combined with decades of synthetic and pharmacological exploration, ensures that it will remain a highly relevant and fruitful scaffold for the discovery of new medicines for years to come.
References
- 1. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caloongchem.com [caloongchem.com]
- 6. The Cohesive Interactions in Phenylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Page loading... [guidechem.com]
- 9. caloongchem.com [caloongchem.com]
- 10. innospk.com [innospk.com]
- 11. nbinno.com [nbinno.com]
- 12. scribd.com [scribd.com]
- 13. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. caloongchem.com [caloongchem.com]
- 16. caloongchem.com [caloongchem.com]
- 17. CN102250010A - Method for synthesizing 2-phenylimidazole compounds - Google Patents [patents.google.com]
- 18. benthamscience.com [benthamscience.com]
- 19. The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. P38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and Pyrid...: Ingenta Connect [ingentaconnect.com]
- 22. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. eurekaselect.com [eurekaselect.com]
- 25. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Potential antitumor agents. 59. Structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides, a new class of "minimal" DNA-intercalating agents which may not act via topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis and biological activity of some 2-aminoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. From 2-Alkylsulfanylimidazoles to 2-Alkylimidazoles: An Approach towards Metabolically More Stable p38α MAP Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Applications of Novel Imidazole Compounds
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The imidazole ring, a five-membered aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic characteristics, including its ability to act as both a hydrogen bond donor and acceptor, and its high polarity, allow it to interact with a vast array of biological targets.[2][3] This versatility has led to the incorporation of the imidazole moiety into numerous FDA-approved drugs and a burgeoning pipeline of novel therapeutic candidates.[4][5] This guide provides an in-depth analysis of the current landscape of imidazole-based drug discovery, focusing on key therapeutic areas: oncology, infectious diseases, neurodegenerative disorders, and cardiometabolic diseases. We will explore the molecular mechanisms of action, present validated experimental workflows and protocols, and offer insights into the future trajectory of this promising class of compounds.
The Imidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
The imidazole ring is a five-membered planar heterocycle containing two nitrogen atoms. Its structure is a fundamental component of several essential biological molecules, including the amino acid histidine and purines in DNA.[2][6] The unique properties of this scaffold are central to its success in drug design:
-
Hydrogen Bonding: The two nitrogen atoms provide sites for hydrogen bonding, which is critical for high-affinity interactions with biological receptors like enzymes and proteins.[7][8]
-
Aromaticity and Stability: The aromatic nature of the ring confers high chemical stability.[2]
-
Coordination Chemistry: The nitrogen atoms can coordinate with metal ions, a property leveraged in the mechanism of certain metalloenzyme inhibitors.[7]
-
Synthetic Tractability: The imidazole ring can be readily synthesized and functionalized, allowing chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties.[2][9]
These features have enabled the development of imidazole-containing drugs across a wide spectrum of therapeutic applications, from the antifungal agent ketoconazole to the anticancer drug dacarbazine.[10][11]
Core Therapeutic Areas and Mechanistic Insights
The structural versatility of the imidazole scaffold has been exploited to target a multitude of diseases. Below, we delve into the most prominent areas of research and application.
Oncology: Multi-Targeted Anticancer Strategies
Imidazole derivatives have emerged as potent anticancer agents that can modulate various oncogenic pathways.[3][12] Their mechanisms are diverse, often involving the inhibition of critical cellular processes required for tumor growth and survival.
Key Anticancer Mechanisms:
-
Kinase Inhibition: Many imidazole-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For example, derivatives have been designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), key drivers of angiogenesis and cell proliferation.[10]
-
Tubulin Polymerization Inhibition: Several imidazole compounds interfere with microtubule dynamics by inhibiting the polymerization of tubulin.[3][12] This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[9]
-
Topoisomerase Inhibition: Certain benzimidazole derivatives have been shown to inhibit human topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription.[13] Inhibition of this enzyme leads to DNA damage and cell death.
-
p53-MDM2 Interaction: The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Some imidazole derivatives have been developed to inhibit the interaction between p53 and its negative regulator, MDM2, thereby reactivating p53's tumor-suppressive functions.[3][12]
Workflow: Anticancer Imidazole Compound Screening
The following diagram outlines a typical workflow for the discovery and initial validation of novel anticancer imidazole compounds. This process ensures a systematic progression from chemical synthesis to biological evaluation.
References
- 1. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective | Scilit [scilit.com]
- 6. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]
- 10. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Practical Guide to the Purification of 1H-Imidazole-1-propanenitrile, 2-phenyl- by Silica Gel Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 1H-Imidazole-1-propanenitrile, 2-phenyl- (CAS: 23996-12-5), a heterocyclic compound of interest in synthetic and medicinal chemistry. The synthesis of such imidazole derivatives often yields crude mixtures containing unreacted starting materials, such as 2-phenyl-1H-imidazole and acrylonitrile, alongside various by-products.[1] Achieving high purity is paramount for subsequent applications and accurate characterization. This guide details a robust methodology using silica gel flash column chromatography, focusing on the scientific principles behind each step to ensure reproducible, high-yield purification. We address common challenges, such as peak tailing, and provide a systematic approach to method development, execution, and troubleshooting.
Introduction: The Purification Challenge
1H-Imidazole-1-propanenitrile, 2-phenyl-, belongs to a class of nitrogen-containing heterocyclic compounds that are prominent scaffolds in drug discovery and materials science.[2] The inherent basicity of the imidazole ring, a key feature of its chemical reactivity, also presents a specific challenge during purification on standard silica gel.[3] The acidic nature of silica can lead to strong, undesirable interactions with the basic analyte, resulting in poor separation, asymmetric peak shapes (tailing), and potentially lower yields.[4]
This protocol is designed to navigate these challenges by explaining the causal relationships between molecular properties, stationary phase selection, and mobile phase composition. By understanding these fundamentals, researchers can adapt and optimize this method for analogous compounds.
Foundational Principles: Physicochemical Properties and Chromatographic Behavior
Success in chromatography begins with understanding the target molecule. The structure of 1H-Imidazole-1-propanenitrile, 2-phenyl- imparts a moderate polarity, making it an ideal candidate for normal-phase chromatography.
-
The Imidazole Ring: The two nitrogen atoms make this moiety polar and act as a hydrogen bond acceptor. The lone pair on the sp²-hybridized nitrogen (N-3) confers basicity (pKa of the conjugate acid is ~7), which is the primary cause of interaction with acidic silica.[3]
-
The Phenyl Group: This aromatic ring adds a non-polar, hydrophobic character to the molecule.
-
The Propanenitrile Group: The nitrile (-C≡N) group is strongly polar and contributes to the molecule's overall retention on a polar stationary phase like silica gel.
These competing features must be balanced by the mobile phase to achieve effective separation from both less polar impurities (e.g., unreacted 2-phenyl-1H-imidazole) and more polar by-products.
Table 1: Physicochemical Properties of 1H-Imidazole-1-propanenitrile, 2-phenyl-
| Property | Value | Reference |
|---|---|---|
| CAS Number | 23996-12-5 | [5][6] |
| Molecular Formula | C₁₂H₁₁N₃ | [5][6] |
| Molar Mass | 197.24 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Melting Point | 99.5 - 101.5 °C | [5] |
| Solubility | Practically insoluble in water | [5] |
| Safety Profile | Harmful if swallowed, in contact with skin, or inhaled. Irritating to eyes and skin. |[5] |
Pre-Chromatography Workflow: Method Development via TLC
Before committing to a large-scale column, Thin-Layer Chromatography (TLC) must be used to empirically determine the optimal mobile phase (eluent). The goal is to find a solvent system where the target compound has a retention factor (Rƒ) of approximately 0.25-0.35 , ensuring good separation from impurities.
Protocol: TLC Analysis
-
Preparation: Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a prepared solvent system. Ensure the solvent level is below the spot line.
-
Visualization: After the solvent front nears the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Analysis: Calculate the Rƒ value for each spot: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).
Table 2: Recommended TLC Solvent Systems for Screening
| System | Ratio (v/v) | Polarity | Comments |
|---|---|---|---|
| Hexane / Ethyl Acetate | 9:1 → 1:1 | Low to Medium | A standard starting point for many organic compounds. |
| Dichloromethane / Methanol | 99:1 → 95:5 | Medium to High | Effective for more polar compounds. |
| Modified System | Hexane / Ethyl Acetate + 0.5% Triethylamine | Low to Medium | Add triethylamine (TEA) if significant tailing is observed on the TLC plate.[4] |
Caption: Workflow for TLC-based mobile phase optimization.
Detailed Protocol: Flash Column Chromatography Purification
This protocol assumes a standard glass column packed with silica gel (e.g., 230-400 mesh). For general laboratory-scale purification, a column diameter of 2-4 cm is appropriate for purifying 100 mg to 2 g of crude material.
Materials and Reagents
-
Crude 1H-Imidazole-1-propanenitrile, 2-phenyl-
-
Silica Gel (flash grade, 60 Å)
-
Selected eluent system (e.g., Hexane/Ethyl Acetate)
-
Triethylamine (TEA), if required
-
Sand (acid-washed)
-
Glass chromatography column with stopcock
-
Collection vessels (test tubes or flasks)
-
TLC plates and developing chamber
-
Rotary evaporator
Step-by-Step Methodology
1. Column Preparation (Slurry Packing)
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane/Ethyl Acetate). The amount of silica should be 50-100 times the weight of the crude product.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.[7]
-
Open the stopcock to drain the excess solvent until it reaches the top of the silica bed. Do not let the column run dry.
-
Add a protective layer of sand (approx. 1 cm) on top of the silica bed.
2. Sample Loading (Dry Loading Technique) The "dry loading" method is strongly recommended to achieve sharper bands and superior separation.[4]
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add 2-3 times the weight of the crude product in silica gel to this solution.
-
Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, ensuring a flat, even layer.
3. Elution and Fraction Collection
-
Carefully add the initial mobile phase to the column.
-
Open the stopcock and begin collecting the eluent in fractions. Apply gentle positive pressure (flash chromatography) to maintain a steady flow rate.
-
Elute with the initial non-polar solvent system for several column volumes.
-
Gradually increase the polarity of the mobile phase according to your TLC development (gradient elution). For example, move from 10% ethyl acetate in hexane to 15%, then 20%, and so on. A slow, shallow gradient is often more effective than a steep one.
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
4. Monitoring and Product Isolation
-
Systematically analyze the collected fractions using TLC to identify which ones contain the pure product.
-
Combine all fractions that show a single spot corresponding to the Rƒ of the pure product.
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified 1H-Imidazole-1-propanenitrile, 2-phenyl-.
Caption: Experimental workflow for the purification of the target compound.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide for Imidazole Derivative Purification
| Problem | Probable Cause(s) | Solution(s) | Reference |
|---|---|---|---|
| Significant Peak Tailing | Strong interaction between the basic imidazole and acidic silica gel. | Add a basic modifier (0.1-1% triethylamine or pyridine) to the mobile phase to neutralize acidic sites. Alternatively, use a different stationary phase like neutral or basic alumina. | [4] |
| Poor Separation / Co-elution | 1. Mobile phase is too polar. 2. Column was overloaded. 3. Gradient was too steep. | 1. Use a less polar solvent system. 2. Reduce the amount of crude material relative to the silica gel. 3. Employ a shallower, more gradual solvent gradient. | |
| Low Yield | 1. Irreversible adsorption of the product onto the silica gel. 2. Sample was not loaded correctly, leading to streaking. | 1. Pre-treat the silica gel and eluent with a basic modifier like triethylamine. 2. Ensure proper dry loading for a concentrated starting band. | [8] |
| Product Elutes Too Quickly (Rƒ ≈ 1) | The mobile phase is too polar. | Decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). |
| Product Does Not Elute (Rƒ ≈ 0) | The mobile phase is not polar enough. | Increase the polarity of the eluent (e.g., decrease the hexane to ethyl acetate ratio or add a small amount of methanol). | |
Conclusion
The purification of 1H-Imidazole-1-propanenitrile, 2-phenyl- by flash column chromatography is a highly effective method when approached systematically. By leveraging TLC for method development, employing a dry loading technique, and mitigating the basicity of the imidazole ring with a modified mobile phase, researchers can consistently achieve high purity and yield. The principles and troubleshooting steps outlined in this guide are broadly applicable to the purification of other imidazole-containing molecules, providing a solid foundation for separation challenges in synthetic chemistry.
References
- 1. CAS#:23996-12-5 | 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile | Chemsrc [chemsrc.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Imidazole - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. 2-phenyl-1H-imidazole-1-propiononitrile [chembk.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Note: A Validated HPLC Method for the Quantitative Analysis of 2-phenyl-1H-imidazole-1-propanenitrile
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-phenyl-1H-imidazole-1-propanenitrile, a key intermediate in pharmaceutical synthesis. The method was developed based on the physicochemical properties of the analyte and principles of chromatographic separation. A C18 stationary phase is utilized with an isocratic mobile phase of acetonitrile and a phosphate buffer, providing excellent peak symmetry and resolution. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability for its intended purpose in research and quality control environments.
Introduction
2-phenyl-1H-imidazole-1-propanenitrile is a significant building block in the synthesis of various pharmaceutically active compounds. Its purity and concentration are critical parameters that can influence the yield and quality of the final product. Therefore, a reliable analytical method for its quantification is essential. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of chemical compounds.[1][2] This application note provides a detailed, validated HPLC method suitable for the routine analysis of 2-phenyl-1H-imidazole-1-propanenitrile in a laboratory setting.
Analyte Properties and Method Development Rationale
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method.
Physicochemical Properties of 2-phenyl-1H-imidazole-1-propanenitrile:
| Property | Value | Source |
| Molecular Formula | C12H11N3 | [3][4] |
| Molecular Weight | 197.24 g/mol | [4][5] |
| Melting Point | 99.5-101.5 °C | [3][6] |
| logP | 1.14 | [6] |
| Water Solubility | Practically insoluble | [3] |
The LogP value of 1.14 indicates that 2-phenyl-1H-imidazole-1-propanenitrile is a moderately non-polar compound, making it an ideal candidate for reversed-phase chromatography.[2] A C18 column was selected as the stationary phase due to its strong hydrophobic retention capabilities. The mobile phase composition was optimized to achieve a suitable retention time and good peak shape. A mixture of acetonitrile and a phosphate buffer provides the necessary polarity to elute the analyte from the C18 column while maintaining a stable pH to ensure consistent ionization of the imidazole moiety. UV detection was chosen based on the presence of the phenyl and imidazole chromophores, which are expected to exhibit strong absorbance in the UV region.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Chemicals and Reagents:
-
2-phenyl-1H-imidazole-1-propanenitrile reference standard (purity ≥ 98%).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH2PO4) (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC grade).
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : 25 mM KH2PO4 buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Buffer Preparation (25 mM KH2PO4, pH 3.0): Dissolve 3.4 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 60:40 volume ratio. Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-phenyl-1H-imidazole-1-propanenitrile reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines, encompassing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7][8]
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[9][10] The acceptance criteria are outlined in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
Specificity
Specificity was evaluated by analyzing a blank (mobile phase) and a spiked sample to demonstrate that there is no interference from the matrix at the retention time of the analyte.
Linearity
The linearity of the method was assessed by analyzing five concentrations of the analyte ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
Accuracy
The accuracy of the method was determined by the recovery of known amounts of the analyte spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by six replicate injections of the standard solution at 100% of the target concentration on the same day. Intermediate precision was determined by repeating the analysis on three different days.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Results and Discussion
The developed method resulted in a well-resolved, symmetrical peak for 2-phenyl-1H-imidazole-1-propanenitrile with a retention time of approximately 5.5 minutes. The validation results are summarized below.
Summary of Validation Results:
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Repeatability (RSD%) | < 1.0% |
| Intermediate Precision (RSD%) | < 2.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
The results demonstrate that the method is linear, accurate, and precise over the specified concentration range.
Protocol Workflow
The following diagram illustrates the overall workflow for the analysis of 2-phenyl-1H-imidazole-1-propanenitrile using this HPLC method.
References
- 1. <621> CHROMATOGRAPHY [drugfuture.com]
- 2. chromtech.com [chromtech.com]
- 3. chembk.com [chembk.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. 2-Phenyl-1H-Imidazole-1-Propiononitrile Chemical Properties, Applications & Safety | Reliable Supplier in China [chemheterocycles.com]
- 6. CAS#:23996-12-5 | 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile | Chemsrc [chemsrc.com]
- 7. scribd.com [scribd.com]
- 8. ICH Guideline (2005) Validation of Analytical Procedures Text and Methodology, Q2(R1). - References - Scientific Research Publishing [scirp.org]
- 9. usp.org [usp.org]
- 10. agilent.com [agilent.com]
Application Note: Structural Elucidation of 1H-Imidazole-1-propanenitrile, 2-phenyl- via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
Abstract
This technical guide provides a detailed analysis of the analytical methodologies for the structural characterization of 1H-Imidazole-1-propanenitrile, 2-phenyl- (CAS No: 23996-12-5).[1][2][3] Imidazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities.[4] Unambiguous structural confirmation is therefore a critical step in their synthesis and application. This document outlines field-proven protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering insights into expected spectral patterns and the causality behind experimental choices.
Introduction and Physicochemical Profile
1H-Imidazole-1-propanenitrile, 2-phenyl-, also known as 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile, is a heterocyclic compound featuring a phenyl group at the 2-position of the imidazole ring and a propanenitrile substituent on the N1 nitrogen.[2][5] Its molecular formula is C₁₂H₁₁N₃ with a molecular weight of 197.24 g/mol .[1][3] The strategic combination of the aromatic phenyl ring, the biologically significant imidazole core, and the reactive nitrile group makes it a valuable intermediate in organic synthesis.[6]
A thorough understanding of its physicochemical properties is essential for designing appropriate analytical protocols, particularly for sample preparation.
Table 1: Physicochemical Properties of 1H-Imidazole-1-propanenitrile, 2-phenyl-
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₂H₁₁N₃ | [1][2][3] |
| Molecular Weight | 197.24 g/mol | [1][2][3] |
| Appearance | White to off-white solid/powder | [5][7] |
| Melting Point | 99.5 - 101.5 °C | [1][2][5] |
| Boiling Point | 418.3 ± 47.0 °C (Predicted) | [1][2][5] |
| Solubility | Practically insoluble in water. Soluble in solvents like dichloromethane and chloroform. |[1][5][7] |
Integrated Analytical Workflow
A systematic approach is crucial for the complete and accurate characterization of the target molecule. The workflow integrates sample preparation with orthogonal analytical techniques (NMR and MS) to provide comprehensive structural information.
Caption: Integrated workflow for NMR and MS characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1H-Imidazole-1-propanenitrile, 2-phenyl-. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
Causality Behind Experimental Choices: For 2-phenyl substituted imidazoles, fast tautomerization can sometimes broaden or even obscure the signals of the imidazole ring carbons in solution-state ¹³C NMR.[8] Therefore, while solution-state NMR is excellent for proton analysis and identifying most carbons, awareness of this potential issue is key. Should carbon signals be missing, solid-state ¹³C CP-MAS NMR is an effective alternative for a complete structural description.[8]
Predicted ¹H and ¹³C NMR Spectral Data
The following table summarizes the anticipated chemical shifts based on the electronic environment of each nucleus. The phenyl and imidazole protons are expected in the aromatic region (downfield), while the propanenitrile protons will be in the aliphatic region (upfield).
Table 2: Predicted NMR Data for 1H-Imidazole-1-propanenitrile, 2-phenyl- (in CDCl₃)
| Assignment | Predicted ¹H Chemical Shift (ppm), Multiplicity | Predicted ¹³C Chemical Shift (ppm) | Rationale |
|---|---|---|---|
| Phenyl-H (ortho) | ~7.6 - 7.8, m | ~128.5 | Deshielded by proximity to the electron-withdrawing imidazole ring. |
| Phenyl-H (meta, para) | ~7.4 - 7.5, m | ~129.0, ~130.0 | Typical aromatic chemical shifts. |
| Imidazole-H4/H5 | ~7.1 - 7.3, d | ~122.0, ~129.5 | Distinct signals due to substitution at N1; deshielded by aromatic ring current.[9] |
| -CH₂- (N-linked) | ~4.4, t | ~45.0 | Adjacent to the imidazole nitrogen, causing a downfield shift. |
| -CH₂- (CN-linked) | ~2.9, t | ~18.0 | Less deshielded than the N-linked methylene group. |
| Phenyl-C (ipso) | - | ~130.5 | Quaternary carbon attached to the imidazole ring. |
| Imidazole-C2 | - | ~148.0 | Most deshielded imidazole carbon, attached to the phenyl group and two nitrogens. |
| Nitrile (-C≡N) | - | ~117.0 | Characteristic chemical shift for a nitrile carbon.[10] |
Protocol: NMR Sample Preparation and Acquisition
This protocol ensures high-quality, reproducible NMR data.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a good starting point based on known solubility.[7] For compounds with lower solubility, DMSO-d₆ can be used.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1H-Imidazole-1-propanenitrile, 2-phenyl-.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Cap the tube and vortex or sonicate gently until the sample is completely dissolved.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
(Optional but Recommended) Acquire 2D correlation spectra like COSY (¹H-¹H correlation) to confirm proton-proton coupling within the propanenitrile chain and HSQC (¹H-¹³C correlation) to definitively assign protonated carbons.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques for this molecule.
Causality Behind Experimental Choices:
-
EI-MS is a "hard" ionization technique that induces extensive fragmentation. This is highly useful for creating a characteristic "fingerprint" of the molecule and elucidating its core structure by analyzing the resulting fragments.[11]
-
ESI-MS is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.[12] This is ideal for unequivocally confirming the molecular weight. When coupled with tandem MS (MS/MS), controlled fragmentation of the [M+H]⁺ ion can be induced to provide complementary structural data.[13]
Predicted Fragmentation Pattern (EI-MS)
Under EI conditions, the molecular ion ([M]⁺˙ at m/z 197) is expected. The fragmentation is likely to proceed via cleavage at the weakest bonds, primarily around the imidazole ring.
Table 3: Predicted Major Fragments in EI Mass Spectrum
| m/z | Proposed Fragment Ion | Proposed Structure / Loss |
|---|---|---|
| 197 | [C₁₂H₁₁N₃]⁺˙ | Molecular Ion [M]⁺˙ |
| 144 | [C₉H₈N₂]⁺˙ | Loss of propanenitrile radical (•CH₂CH₂CN) |
| 117 | [C₈H₇N]⁺ | Fragment corresponding to the phenylimidazole core after rearrangement |
| 91 | [C₆H₅N]⁺ | Phenylnitrile cation or related isomer |
| 77 | [C₆H₅]⁺ | Phenyl cation |
The fragmentation of the imidazole ring itself is generally not the primary pathway.[14] The loss of substituents from the ring is more common.
Protocol: Mass Spectrometry Sample Preparation and Analysis
-
Sample Preparation:
-
Prepare a dilute solution (approx. 10-50 µg/mL) of the compound in a high-purity volatile solvent such as methanol or acetonitrile.
-
-
Instrument Setup (ESI-MS):
-
Set the mass spectrometer to positive ion detection mode.
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion at m/z 198.
-
For MS/MS analysis, isolate the m/z 198 ion in the first mass analyzer and apply collision energy to induce fragmentation, recording the resulting product ions in the second mass analyzer.
-
-
Instrument Setup (GC-EI-MS):
-
If using Gas Chromatography for sample introduction, dissolve the sample in a suitable solvent like dichloromethane.
-
Develop a GC method with an appropriate temperature ramp to ensure the compound elutes as a sharp peak.
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-300) in EI mode (typically at 70 eV).
-
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the structural characterization of 1H-Imidazole-1-propanenitrile, 2-phenyl-. ¹H and ¹³C NMR confirm the atomic connectivity and chemical environment, while mass spectrometry validates the molecular weight and offers complementary structural details through fragmentation analysis. The protocols and expected spectral data presented in this guide serve as a comprehensive resource for researchers, ensuring accurate and reliable characterization of this important chemical entity.
References
- 1. chembk.com [chembk.com]
- 2. CAS#:23996-12-5 | 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile | Chemsrc [chemsrc.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. ijfmr.com [ijfmr.com]
- 5. 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile | 23996-12-5 [amp.chemicalbook.com]
- 6. 1H-Imidazole-2-propanenitrile, 5-methyl- | Benchchem [benchchem.com]
- 7. 2-Phenyl-1H-Imidazole-1-Propiononitrile Chemical Properties, Applications & Safety | Reliable Supplier in China [chemheterocycles.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile | 23996-25-0 | Benchchem [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Separation of 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. lifesciencesite.com [lifesciencesite.com]
- 14. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Anticancer Potential of 1H-Imidazole-1-propanenitrile, 2-phenyl-
Introduction: The Therapeutic Promise of Imidazole Scaffolds
Imidazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] These heterocyclic compounds are of particular interest in oncology due to their ability to interact with a wide range of biological targets, including key enzymes and proteins that regulate cell growth, proliferation, and survival.[2][3] Many substituted imidazoles have demonstrated potent anticancer activities, such as inducing apoptosis, inhibiting cell proliferation, and modulating critical signaling pathways in various cancer cell lines.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on evaluating the in vitro anticancer properties of a specific novel compound: 1H-Imidazole-1-propanenitrile, 2-phenyl- . While this guide focuses on a single agent, the principles and protocols described herein are broadly applicable to the preclinical assessment of other novel imidazole-based entities. We will proceed from initial cytotoxicity screening to more detailed mechanistic assays, including apoptosis and cell cycle analysis, providing the scientific rationale behind each experimental choice to ensure robust and reproducible data.
Hypothesized Mechanism of Action
The planar, electron-rich structure of the imidazole ring allows it to function as a versatile pharmacophore, capable of binding to various biological macromolecules.[6] Based on extensive literature on analogous compounds, 2-phenyl-imidazole derivatives may exert their anticancer effects through one or more of the following mechanisms:
-
Inhibition of Protein Kinases: Many imidazole compounds are potent inhibitors of protein kinases that are often dysregulated in cancer.[2] Key targets could include Epidermal Growth Factor Receptor (EGFR), B-Raf, and kinases within the PI3K/Akt/mTOR signaling cascade, a central pathway controlling cell growth and survival.[7][8][9][10]
-
Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) by activating intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[11][12] This is a hallmark of effective chemotherapeutic agents.
-
Cell Cycle Arrest: The compound could interfere with the cell division cycle, causing cells to arrest in specific phases (e.g., G2/M), which prevents their proliferation and can subsequently lead to apoptosis.[8][9][10]
The following workflow is designed to systematically investigate these potential mechanisms.
Figure 1: A representative experimental workflow for characterizing the anticancer properties of a novel imidazole compound.
Core Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Screening (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[13] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[4] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀).[14]
Materials:
-
Selected cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
1H-Imidazole-1-propanenitrile, 2-phenyl- (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[13]
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of 1H-Imidazole-1-propanenitrile, 2-phenyl- in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a no-cell blank control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[13]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing viable cells to convert MTT to formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
| Compound ID | Cell Line | IC₅₀ (µM) after 48h |
| 1H-Imidazole-1-propanenitrile, 2-phenyl- | MCF-7 (Breast) | To be determined |
| 1H-Imidazole-1-propanenitrile, 2-phenyl- | HCT-116 (Colon) | To be determined |
| 1H-Imidazole-1-propanenitrile, 2-phenyl- | A549 (Lung) | To be determined |
| Doxorubicin (Control) | MCF-7 (Breast) | ~0.5 µM (Literature Value) |
| Table 1: Example data summary table for presenting cytotoxicity results. |
Protocol 2: Apoptosis Detection (Annexin V-FITC / Propidium Iodide Assay)
Principle: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.[16] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label these cells.[18] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[19]
Materials:
-
Cells treated with the test compound (at its IC₅₀ concentration) and a vehicle control.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).
-
Cold 1X PBS.
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Treatment: Seed 1-2 x 10⁶ cells in a T25 flask or 6-well plate and treat with the compound (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) and vehicle control for 24-48 hours.[16]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 500 x g for 5 minutes).[16]
-
Washing: Wash the cell pellet twice with cold 1X PBS, centrifuging between washes.[19]
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[20] Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.[20]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL cell suspension.[15] Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube.[19] Analyze the samples by flow cytometry within one hour.[15]
Data Interpretation: The flow cytometry data will be displayed as a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Healthy, viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (or cells with mechanically damaged membranes).
Figure 2: Simplified PI3K/Akt/mTOR signaling pathway, a common target for anticancer agents.
Protocol 3: Cell Cycle Analysis
Principle: This assay quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[21] Propidium Iodide (PI) binds stoichiometrically to double-stranded DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[22] Cells in G2/M have twice the DNA content (4n) of cells in G0/G1 (2n), while cells in the S phase (DNA synthesis) have an intermediate amount.[21]
Materials:
-
Cells treated with the test compound (at its IC₅₀ concentration) and a vehicle control.
-
Cold 70% ethanol (for fixation).
-
Cold 1X PBS.
-
PI staining solution (containing PI and RNase A). RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[23]
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis assay (Protocol 3.2, steps 1-2).
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes (or up to a week).[22]
-
Washing: Pellet the fixed cells by centrifugation (e.g., 800 x g for 5 minutes). Discard the ethanol and wash the pellet twice with cold PBS.[22]
-
Staining: Resuspend the cell pellet in 250-500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[22]
-
Analysis: Analyze the samples by flow cytometry. The data is typically displayed on a linear scale histogram.[24]
Data Interpretation: The resulting histogram will show peaks corresponding to the different cell cycle phases.
-
First Peak: Represents cells in the G0/G1 phase (2n DNA content).
-
Second Peak: Represents cells in the G2/M phase (4n DNA content).
-
Intermediate Region: Represents cells undergoing DNA synthesis in the S phase. An accumulation of cells in a specific phase compared to the control suggests the compound induces cell cycle arrest at that point.
References
- 1. ijfmr.com [ijfmr.com]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. kumc.edu [kumc.edu]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 23. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes & Protocols: Evaluating the Efficacy of 2-Phenyl-Imidazole Derivatives Using Cell Viability Assays
Introduction: The Therapeutic Potential of 2-Phenyl-Imidazole Derivatives
The preclinical evaluation of these potential therapeutics is fundamentally reliant on robust and reproducible methods for assessing their impact on cell viability and cytotoxicity.[1] This guide provides an in-depth overview of the principles, experimental considerations, and detailed protocols for conducting cell viability assays tailored to the unique characteristics of 2-phenyl-imidazole derivatives. Our focus is to move beyond mere procedural steps to explain the causality behind experimental choices, ensuring that researchers can generate reliable and meaningful data.
Scientific Rationale: Understanding the Mechanism of Action
The efficacy of 2-phenyl-imidazole derivatives often stems from their ability to modulate critical signaling pathways that govern cell survival and proliferation. Understanding these mechanisms is key to selecting the most appropriate assays for their evaluation.
Key Cellular Targets and Consequences:
-
Kinase Inhibition: Many derivatives function as kinase inhibitors, interfering with enzymes like Met, Platelet-Derived Growth Factor Receptor β (PDGFRβ), and others that are often dysregulated in cancer.[8] Inhibition of these pathways disrupts downstream signaling, hindering cell growth and survival.
-
Tubulin Polymerization Disruption: Some imidazole-based compounds interfere with microtubule dynamics, a mechanism similar to established chemotherapy agents. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[2][7][10][11]
-
Topoisomerase II Inhibition: Certain hybrid compounds incorporating the imidazole scaffold can act as topoisomerase II inhibitors and DNA intercalators, preventing DNA replication and repair, ultimately triggering cell death.[12][13]
-
Apoptosis Induction: A common outcome of these molecular interactions is the induction of programmed cell death, or apoptosis. This is often characterized by the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9]
This multi-targeted nature makes a comprehensive assessment, using assays that measure both metabolic activity and specific death pathways, essential.
Caption: General mechanisms of 2-phenyl-imidazole derivatives.
Core Experimental Protocols
MTT Assay: Assessing Metabolic Activity and Viability
The MTT assay is a foundational colorimetric method for assessing cell viability. Its principle lies in the ability of mitochondrial succinate dehydrogenases in living cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[14][15] The amount of this insoluble formazan, once solubilized, is directly proportional to the number of metabolically active, and therefore viable, cells.[14]
Workflow for the MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding:
-
Culture your chosen cancer cell line (e.g., MCF-7, A549, PC3) to a logarithmic growth phase.[3][5][10][16]
-
Trypsinize and resuspend cells in fresh medium. Perform a cell count to determine concentration.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.[14] Expert Tip: Seeding density is critical and can affect the IC50 value; it should be optimized for each cell line to ensure they remain in the exponential growth phase throughout the experiment.[17]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a stock solution of your 2-phenyl-imidazole derivative, typically in DMSO.[14]
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.
-
Crucial Controls: Include "vehicle control" wells (medium with the same percentage of DMSO used for the highest drug concentration) and "untreated control" wells (medium only).
-
Incubate for your desired treatment period (e.g., 24, 48, or 72 hours).[1][18]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS and filter-sterilize it.[1][14]
-
At the end of the treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[14][15]
-
Return the plate to the incubator for 3-4 hours. During this time, viable cells will form visible purple formazan crystals.[1]
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well.[14]
-
Place the plate on a shaker for 10-15 minutes at a low speed to ensure complete dissolution of the crystals.[14]
-
Measure the absorbance (Optical Density, OD) using a microplate reader at a wavelength of 490 nm or 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(OD of Treated Cells - OD of Blank) / (OD of Vehicle Control - OD of Blank)] x 100
-
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) with software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[19][20][21]
-
Apoptosis Detection: Annexin V/PI Staining
Since many 2-phenyl-imidazole derivatives are reported to be apoptosis inducers, it is crucial to validate this specific mode of cell death.[9][22] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle:
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.
Workflow for Annexin V/PI Staining
Caption: Workflow and interpretation of the Annexin V/PI apoptosis assay.
Abbreviated Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the 2-phenyl-imidazole derivative (e.g., at its predetermined IC50 concentration) for a specified time (e.g., 24 hours). Include an untreated control.
-
Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. The data will allow for the quantification of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Quantitative Data Summary
The cytotoxic potential of 2-phenyl-imidazole derivatives is typically summarized by their IC50 values. These values can vary significantly based on the specific chemical structure and the cancer cell line being tested.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrahydroimidazo[1,2-b]pyridazine | MCF-7 (Breast) | 1 - 10 | [3] |
| Tetrahydroimidazo[1,2-b]pyridazine | SK-MEL-28 (Melanoma) | 1 - 10 | [3] |
| 2,4,5-Triphenylimidazole | A549 (Lung) | Moderate to Potent | [10][11] |
| 2,4,5-Triphenylimidazole | HCT116 (Colon) | Moderate to Potent | [10][11] |
| 1-Phenyl-2-ethyl Imidazole | HeLa (Cervical) | <18.53 | [9] |
| Benzofuran-Imidazole Hybrid | MCF-7 (Breast) | 0.08 - 0.55 | [23][24] |
| Benzofuran-Imidazole Hybrid | SW480 (Colon) | 0.08 - 0.55 | [23][24] |
| Imidazole-2-thione | MCF-7 (Breast) | More potent than Doxorubicin | [12][13] |
Note: This table presents a generalized summary of reported activities. Actual IC50 values are highly specific to the exact compound and experimental conditions.
Conclusion and Best Practices
The evaluation of 2-phenyl-imidazole derivatives requires a multi-faceted approach to accurately determine their therapeutic potential. The MTT assay serves as an excellent primary screening tool to quantify overall cytotoxicity and establish dose-response relationships. However, to build a comprehensive profile, it is imperative to complement this data with mechanistic assays, such as Annexin V/PI staining, to confirm the induction of apoptosis. For robust and reproducible results, researchers must prioritize the optimization of cell density, ensure the use of appropriate vehicle and positive controls, and carefully select treatment durations relevant to the compound's suspected mechanism of action. By integrating these detailed protocols and scientific insights, drug development professionals can confidently advance the most promising 2-phenyl-imidazole candidates in the discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides [mdpi.com]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. japsonline.com [japsonline.com]
- 6. Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and cytotoxic activities of novel hybrid 2-phenyl-3-alkylbenzofuran and imidazole/triazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Molecular Docking of 1H-Imidazole-1-propanenitrile, 2-phenyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for conducting molecular docking studies of the small molecule 1H-Imidazole-1-propanenitrile, 2-phenyl-, a compound of interest due to the broad biological activities of imidazole derivatives. As a case study, we will target the active site of human cytochrome P450 2B6 (CYP2B6), a crucial enzyme in drug metabolism. This guide is designed to be self-validating, employing a redocking procedure with a known inhibitor to ensure the reliability of the docking protocol before assessing the binding of our target ligand. We will utilize industry-standard, open-source software, including AutoDock Vina for the docking simulation, AutoDockTools for file preparation, and PyMOL and Discovery Studio Visualizer for in-depth analysis of the results.
Introduction: The Scientific Rationale
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an invaluable tool for predicting the binding mode and affinity of a small molecule (ligand) to a protein target. The imidazole moiety is a common scaffold in many pharmaceuticals and is known to interact with a variety of enzymes, including the cytochrome P450 superfamily, which are primary drivers of drug metabolism and potential targets for therapeutic intervention[1].
Our target ligand, 1H-Imidazole-1-propanenitrile, 2-phenyl-, contains this key imidazole ring. To investigate its potential interactions with a biologically relevant target, we have selected human cytochrome P450 2B6 (CYP2B6). The rationale for this choice is twofold: firstly, CYPs are frequently implicated in the metabolism of imidazole-containing compounds, and secondly, a high-resolution crystal structure of CYP2B6 co-crystallized with an imidazole-based inhibitor, 4-(4-chlorophenyl)imidazole, is available in the Protein Data Bank (PDB ID: 3IBD)[2][3]. This co-crystallized structure is the cornerstone of our protocol, as it allows us to first validate our docking methodology by redocking the known inhibitor and comparing the predicted pose with the experimentally determined one. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation[4][5][6][7].
This protocol is structured to provide not just a series of steps, but also the underlying scientific reasoning, ensuring that the user can adapt and troubleshoot the workflow for their own research needs.
Experimental and Computational Workflow Overview
The entire molecular docking process can be visualized as a sequential workflow, starting from data acquisition and preparation, moving to the core docking simulation, and culminating in a thorough analysis of the results.
Figure 1: A high-level overview of the molecular docking workflow.
PART 1: Preparation of Molecular Structures
Accurate preparation of both the protein receptor and the ligand is a critical first step for a successful docking simulation[8][9][10]. This stage involves cleaning the raw structural files, adding necessary atoms and charges, and converting them into the required file formats.
Required Software and Resources
| Software/Resource | Purpose | Download/Access Link |
| AutoDockTools (ADT) | Preparation of protein and ligand files (.pdbqt format) | --INVALID-LINK-- |
| AutoDock Vina | Molecular docking engine | --INVALID-LINK-- |
| PyMOL | Molecular visualization and analysis | --INVALID-LINK-- |
| Discovery Studio Visualizer | 2D and 3D interaction visualization | --INVALID-LINK-- |
| Protein Data Bank (PDB) | Source for protein crystal structures | --INVALID-LINK-- |
| PubChem | Source for small molecule structures | --INVALID-LINK-- |
Protein Preparation: Human Cytochrome P450 2B6 (PDB ID: 3IBD)
The goal of protein preparation is to have a clean, structurally correct receptor model ready for docking.
Protocol:
-
Download the PDB File:
-
Navigate to the RCSB PDB database and search for the PDB ID 3IBD [2].
-
Download the structure in PDB format.
-
-
Initial Cleaning of the PDB File:
-
Open the downloaded 3IBD.pdb file in a text editor or a molecular visualization software like PyMOL or Discovery Studio Visualizer.
-
The PDB file contains the protein, a co-crystallized inhibitor (4-(4-chlorophenyl)imidazole, residue name CPI), and water molecules.
-
For our docking, we need to remove the inhibitor and the water molecules. Delete all lines corresponding to HETATM records for the inhibitor and water (HOH).
-
Save this cleaned protein structure as 3IBD_protein.pdb.
-
-
Preparation using AutoDockTools (ADT):
-
Launch ADT.
-
Go to File > Read Molecule and open 3IBD_protein.pdb.
-
Add Hydrogens: Go to Edit > Hydrogens > Add. In the dialog box, select Polar Only and click OK. This is a crucial step as hydrogen atoms are essential for calculating interactions.
-
Add Charges: Go to Edit > Charges > Add Kollman Charges. This assigns partial charges to the protein atoms, which are necessary for the scoring function.
-
Merge Non-Polar Hydrogens: Go to Edit > Hydrogens > Merge Non-Polar. This simplifies the structure for faster computation.
-
Save as PDBQT: Go to Grid > Macromolecule > Choose. Select the protein and click Select Molecule. Then, save the file in PDBQT format as 3IBD_protein.pdbqt. The PDBQT format includes the atomic coordinates, partial charges (Q), and AutoDock atom types (T)[11].
-
Ligand Preparation
This section details the preparation of both the co-crystallized ligand for redocking and our target ligand.
-
Extract the Ligand:
-
Open the original 3IBD.pdb file.
-
Isolate the coordinates of the CPI ligand (a HETATM record) and save them in a new PDB file named CPI.pdb.
-
-
Prepare in ADT:
-
In ADT, go to Ligand > Input > Open and select CPI.pdb.
-
ADT will automatically add hydrogens, compute Gasteiger charges, and merge non-polar hydrogens.
-
Define the rotatable bonds by going to Ligand > Torsion Tree > Detect Root, and then Ligand > Torsion Tree > Choose Torsions. You can adjust the number of rotatable bonds if necessary.
-
Save the prepared ligand as CPI.pdbqt by going to Ligand > Output > Save as PDBQT.
-
-
Obtain 3D Structure:
-
Search for "1H-Imidazole-1-propanenitrile, 2-phenyl-" or its CAS number (23996-12-5) in the PubChem database[12].
-
Download the 3D conformer of the molecule in SDF format. If a 3D structure is not available, you can use a 2D structure and generate a 3D conformation using software like Open Babel or ChemDraw.
-
-
Convert to PDB and Prepare in ADT:
-
Use Open Babel or a similar tool to convert the SDF file to a PDB file, let's call it target_ligand.pdb.
-
Follow the same preparation steps in ADT as for the co-crystallized ligand (Section 1.3.1, step 2).
-
Save the prepared target ligand as target_ligand.pdbqt.
-
PART 2: Molecular Docking Simulation with AutoDock Vina
With the prepared protein and ligand files, we can now proceed with the docking simulation. A crucial aspect of this is defining the search space for the docking, which is done by setting up a grid box.
Defining the Grid Box
The grid box defines the three-dimensional space in the protein's active site where the docking algorithm will search for the best binding pose of the ligand. A well-defined grid box is essential for accurate and efficient docking[3][13].
Protocol:
-
Determine the Center of the Co-crystallized Ligand:
-
Open the original 3IBD.pdb file in a molecular viewer like PyMOL.
-
Select the co-crystallized ligand (CPI).
-
Determine the geometric center of the ligand. In PyMOL, you can use the centerofmass command on the selection. Note down the X, Y, and Z coordinates.
-
-
Set Grid Box Parameters in ADT:
-
In ADT, with the 3IBD_protein.pdbqt loaded, go to Grid > Grid Box.
-
A box will appear around the protein. In the "Grid Options" window, enter the X, Y, and Z coordinates you determined in the previous step as the center_x, center_y, and center_z.
-
Define the size of the grid box. A good starting point is a box that is large enough to encompass the entire binding site and allow the ligand to rotate freely. A size of 25 x 25 x 25 Å is often a reasonable starting point for many small molecules[14]. Adjust the size_x, size_y, and size_z values accordingly.
-
Save the grid parameters by going to File > Close saving current.
-
Creating the Configuration File
AutoDock Vina uses a configuration file to specify the input files and docking parameters.
Protocol:
-
Create a new text file named conf.txt.
-
Add the following lines to the file, replacing the coordinate and size values with those you determined:
-
exhaustiveness : This parameter controls the thoroughness of the search. Higher values increase the computation time but also the reliability of the results. The default value of 8 is a good starting point[15].
-
Running the Docking Simulation
This process will be performed twice: first for the validation (redocking) and then for the target ligand.
This step is essential to confirm that our docking protocol can accurately reproduce the known binding pose of the inhibitor.
Execution:
-
In your terminal or command prompt, navigate to the directory containing your prepared files.
-
Run the following command:
Once the protocol is validated, we can proceed with docking our ligand of interest.
Execution:
-
Run the following command in your terminal:
PART 3: Analysis and Interpretation of Results
The output of an AutoDock Vina simulation includes a log file with binding affinities and an output PDBQT file containing the predicted binding poses of the ligand.
Interpreting the Log File
The log file (.log) contains a table of the predicted binding poses, ranked by their binding affinity in kcal/mol.
| Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -X.X | 0.000 | 0.000 |
| 2 | -X.Y | Y.Z | Z.Y |
| ... | ... | ... | ... |
-
Affinity (kcal/mol): This is the predicted binding energy. More negative values indicate a stronger predicted binding affinity[5][16].
-
RMSD l.b. and RMSD u.b.: These are the root-mean-square deviations of the current pose from the best pose (mode 1), providing an idea of the conformational clustering of the predicted poses[17].
Validation of the Docking Protocol (Redocking Analysis)
-
Calculate RMSD:
-
Open the original CPI.pdb (the crystal pose) and the top-ranked pose from CPI_redocked.pdbqt in PyMOL.
-
Superimpose the redocked pose onto the crystal pose.
-
Calculate the RMSD between the heavy atoms of the two ligands. In PyMOL, you can use the align command.
-
A successful validation is generally indicated by an RMSD value below 2.0 Å [4][6][7]. If the RMSD is higher, you may need to adjust the grid box size or other docking parameters.
-
Visualization of Protein-Ligand Interactions
Visual inspection of the docked poses is crucial to understand the interactions driving the binding.
Figure 2: Workflow for the analysis of protein-ligand interactions.
Protocol:
-
Open PyMOL and load the 3IBD_protein.pdbqt and target_ligand_docked.pdbqt files.
-
Display the protein as a cartoon and the ligand as sticks for clarity.
-
To identify potential hydrogen bonds, use the find command with the polar contacts option. For example: find polar contacts to (resn LIG), where LIG is the residue name of your ligand[18][19].
-
Visually inspect the binding pocket to identify hydrophobic and other non-covalent interactions between the ligand and surrounding amino acid residues[4].
Protocol:
-
Open Discovery Studio Visualizer and load the protein and the docked ligand files.
-
From the Receptor-Ligand Interactions toolbar, select Show 2D Diagram.
-
This will generate a 2D map that clearly illustrates the different types of interactions (hydrogen bonds, hydrophobic contacts, pi-stacking, etc.) between the ligand and the protein residues[20][21][22].
Conclusion and Further Perspectives
This protocol provides a robust and scientifically validated framework for performing molecular docking of 1H-Imidazole-1-propanenitrile, 2-phenyl- with human cytochrome P450 2B6. By following these detailed steps, researchers can gain valuable insights into the potential binding mode and affinity of this compound. The results from such studies can guide further experimental investigations, such as in vitro enzyme inhibition assays, and inform the design of novel, more potent derivatives. It is important to remember that molecular docking is a predictive tool, and its results should always be interpreted in the context of experimental data.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Calculating an optimal box size for ligand docking and virtual screening against experimental and predicted binding pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualizing protein-ligand interactions (hydrogen bonds, hydrophobic contacts) using PyMOL or similar software. - Panace aresearch center [panacearesearchcenter.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. static.igem.wiki [static.igem.wiki]
- 8. youtube.com [youtube.com]
- 9. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 10. indico4.twgrid.org [indico4.twgrid.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
- 19. Visualizing Molecular Docking Interactions with Discovery Studio: A Comprehensive Guide [parssilico.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
Application Notes and Protocols for Developing Kinase Inhibitors from Imidazole-Based Compounds
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Introduction: The Strategic Importance of Imidazole Scaffolds in Kinase Inhibition
Protein kinases have emerged as one of the most critical classes of drug targets, playing a central role in regulating a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a focal point for therapeutic intervention.[1][2] Within the expansive chemical space of kinase inhibitors, the imidazole scaffold has proven to be a "privileged structure," demonstrating remarkable versatility and efficacy.[3][4]
The unique electronic properties of the imidazole ring, with its two nitrogen atoms, allow it to engage in a variety of non-covalent interactions, such as hydrogen bonding and pi-pi stacking, within the ATP-binding pocket of kinases.[1][4] This inherent ability to mimic the adenine portion of ATP makes it an ideal starting point for designing competitive kinase inhibitors.[5] Numerous successful kinase inhibitors targeting a range of kinases, including p38 MAP kinase, B-Raf, and EGFR, have been developed based on the imidazole core, highlighting its significance in medicinal chemistry.[1][6][7][8]
This guide provides a comprehensive overview of the key methodologies and strategic considerations for developing potent and selective kinase inhibitors derived from imidazole-based compounds. It is intended for researchers, scientists, and drug development professionals engaged in kinase-targeted drug discovery.
Part 1: Synthesis of Imidazole-Based Compound Libraries
The generation of a diverse library of imidazole-based compounds is the foundational step in the discovery process. The substitution pattern around the imidazole core is critical for achieving potency and selectivity against the target kinase.[9] A variety of synthetic routes can be employed to generate trisubstituted and tetrasubstituted imidazoles.
Common Synthetic Strategies
Several established methods are utilized for the synthesis of substituted imidazoles:
-
Radiszewski Synthesis: This classic method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. It is a robust method for producing 2,4,5-trisubstituted imidazoles.
-
van Leusen Imidazole Synthesis: This versatile method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, reacting with an aldimine to form the imidazole ring.[10] This approach offers good regiocontrol and is amenable to a wide range of substrates.
-
Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic approaches often employ metal catalysts, such as copper or rhodium, to facilitate the formation of the imidazole core from various precursors.[11][12] These methods often provide high yields and functional group tolerance.
-
Multicomponent Reactions: One-pot multicomponent reactions are highly efficient for generating diverse libraries of substituted imidazoles.[13][14] For instance, the reaction of a benzylic alcohol, a 1,2-diketone, and ammonium acetate can be catalyzed by a diruthenium(II) complex to yield trisubstituted imidazoles.[11]
General Synthetic Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis of a 1,2,4,5-tetrasubstituted imidazole library, a common scaffold for kinase inhibitors.
Caption: Generalized workflow for synthesizing a diverse library of imidazole-based compounds.
Protocol: Representative Synthesis of a 2,4,5-Trisubstituted Imidazole
This protocol provides a representative example for the synthesis of a 2,4,5-trisubstituted imidazole, a common core for p38 MAP kinase inhibitors.[9]
Materials:
-
1,2-dicarbonyl compound (e.g., Benzil)
-
Aldehyde (e.g., 4-fluorobenzaldehyde)
-
Ammonium acetate
-
Glacial acetic acid (solvent)
-
Ethanol
-
Standard laboratory glassware and purification equipment (column chromatography)
Procedure:
-
In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1.0 eq), the aldehyde (1.0 eq), and a molar excess of ammonium acetate (e.g., 5-10 eq) in glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
Pour the reaction mixture into ice-water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,4,5-trisubstituted imidazole.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
Part 2: Biochemical and Cellular Screening Cascade
Once a library of imidazole-based compounds has been synthesized, a systematic screening cascade is essential to identify and characterize potent and selective kinase inhibitors. This process typically begins with high-throughput biochemical assays and progresses to more physiologically relevant cell-based assays.[15][16]
Biochemical Assays for Kinase Activity
Biochemical assays directly measure the catalytic activity of the target kinase and are ideal for primary screening of large compound libraries.[16][17] A variety of assay formats are available, each with its own advantages and disadvantages.
-
Radiometric Assays: Considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[18] They are highly sensitive and less prone to compound interference but require specialized handling of radioactive materials.
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.[17] They are highly sensitive, suitable for high-throughput screening (HTS), and avoid the use of radioactivity.
-
Fluorescence-Based Assays:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Assays like LanthaScreen® and Adapta® Universal Kinase Assay utilize TR-FRET to detect either the binding of an inhibitor to the kinase or the phosphorylation of a substrate.[19] They offer a robust and homogeneous format for HTS.
-
Fluorescence Polarization (FP): This method measures the change in the polarization of fluorescent light upon phosphorylation of a fluorescently labeled substrate.[] It is a homogeneous assay format well-suited for HTS.
-
Cellular Assays for Target Engagement and Functional Effects
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's ability to inhibit the target kinase within a living cell.[15][21]
-
Target Engagement Assays: The NanoBRET™ Target Engagement Assay measures the binding of a compound to its target kinase in intact cells.[22] This assay provides valuable information on compound permeability and target occupancy.
-
Cellular Phosphorylation Assays: These assays quantify the phosphorylation of a downstream substrate of the target kinase.[22] A decrease in substrate phosphorylation upon compound treatment indicates inhibition of the kinase in a cellular context. This can be measured by techniques such as ELISA or Western blotting.
-
Cell Proliferation/Viability Assays: For kinases involved in cell growth and survival (e.g., EGFR, B-Raf), cell viability assays (e.g., MTS, CellTiter-Glo®) are used to determine the antiproliferative effects of the inhibitors on cancer cell lines.[23]
Screening Cascade Visualization
The following diagram outlines a typical screening cascade for the identification and validation of imidazole-based kinase inhibitors.
Caption: A typical screening cascade for identifying and validating kinase inhibitors.
Part 3: Lead Optimization and Structure-Activity Relationship (SAR)
Following the identification of initial "hits" from the screening cascade, the process of lead optimization begins. This involves iterative cycles of chemical synthesis and biological testing to improve the potency, selectivity, and drug-like properties of the lead compounds. A key component of this process is the development of a Structure-Activity Relationship (SAR).
Understanding SAR for Imidazole-Based Inhibitors
SAR studies aim to understand how modifications to different parts of the imidazole scaffold affect its biological activity.[9] For many kinase inhibitors, the trisubstituted imidazole core serves as a central scaffold with specific substitutions dictating interactions with different regions of the ATP-binding pocket.
For example, in the case of p38 MAP kinase inhibitors, the SAR often reveals:
-
C4-Position: A substituted phenyl group at this position is often crucial for potency.
-
C5-Position: A pyridyl group is frequently found to be optimal, forming a key hydrogen bond with the hinge region of the kinase.[9]
-
N1-Position: Modifications at this position can influence selectivity and pharmacokinetic properties.
Illustrative SAR Table
The following table provides a hypothetical SAR for a series of imidazole-based p38 MAP kinase inhibitors, illustrating how different substitutions can impact potency.
| Compound ID | R1 (at C2) | R2 (at C4) | R3 (at N1) | p38α IC50 (nM) |
| 1 | H | 4-Fluorophenyl | 4-Pyridyl | 50 |
| 2 | H | 4-Chlorophenyl | 4-Pyridyl | 45 |
| 3 | H | Phenyl | 4-Pyridyl | 500 |
| 4 | H | 4-Fluorophenyl | 2-Pyridyl | 250 |
| 5 | Methyl | 4-Fluorophenyl | 4-Pyridyl | 150 |
Data is illustrative and based on general SAR principles for this class of inhibitors.[9]
Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol details the use of the ADP-Glo™ Kinase Assay (Promega) for determining the IC50 values of imidazole-based inhibitors against a target kinase.
Materials:
-
Target kinase and its specific substrate
-
ATP
-
Imidazole-based compounds (serially diluted in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the imidazole-based compounds in DMSO. Further dilute these into the assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add the assay buffer to each well of the 384-well plate.
-
Add the serially diluted compounds to the appropriate wells. Include "no inhibitor" and "no enzyme" controls.
-
Add the kinase to all wells except the "no enzyme" controls.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add the Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 4: Case Study - Imidazole-Based Inhibitors of the p38 MAP Kinase Signaling Pathway
The p38 MAP kinase is a key regulator of inflammatory responses, making it an attractive target for the treatment of inflammatory diseases.[6] The pyridinyl imidazole class of compounds, such as SB203580, were among the first potent and selective inhibitors of p38α to be discovered.[24][25]
The p38 signaling pathway is activated by cellular stress and inflammatory cytokines, leading to the phosphorylation of downstream targets that regulate the production of pro-inflammatory cytokines like TNF-α and IL-1β.[6] Imidazole-based inhibitors act as ATP-competitive inhibitors, binding to the active site of p38α and preventing the phosphorylation of its substrates.[6]
p38 MAP Kinase Signaling Pathway Visualization
The following diagram illustrates the p38 MAP kinase signaling pathway and the point of inhibition by imidazole-based compounds.
Caption: Inhibition of the p38 MAP kinase pathway by imidazole-based compounds.
Conclusion
The imidazole scaffold represents a highly valuable starting point for the development of potent and selective kinase inhibitors. Its inherent ability to interact with the ATP-binding site of kinases, combined with the vast potential for chemical modification, has led to the discovery of numerous clinical candidates and approved drugs. A systematic approach, encompassing diverse library synthesis, a robust screening cascade, and iterative SAR-driven lead optimization, is crucial for successfully translating the potential of imidazole-based compounds into novel therapeutics. The detailed protocols and strategic workflows outlined in this guide provide a solid foundation for researchers embarking on this challenging yet rewarding area of drug discovery.
References
- 1. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases | MDPI [mdpi.com]
- 2. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 12. Imidazole synthesis [organic-chemistry.org]
- 13. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 16. books.rsc.org [books.rsc.org]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. inits.at [inits.at]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. P38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and Pyrid...: Ingenta Connect [ingentaconnect.com]
- 25. The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vitro Testing of 2-phenyl-1H-imidazole-1-propanenitrile on Cancer Cell Lines
Introduction: The Therapeutic Potential of Imidazole Derivatives in Oncology
Imidazole, a five-membered heterocyclic aromatic ring, serves as a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities.[1][2][3][4][5] Its derivatives have garnered significant attention in oncology for their potential to modulate various cellular targets implicated in cancer progression.[1][4][6] These targets include critical components of cell signaling pathways such as microtubules and various kinases (e.g., tyrosine and serine-threonine kinases), as well as regulators of apoptosis and the cell cycle.[1][4][6] The unique electronic and structural properties of the imidazole ring, including its ability to participate in hydrogen bonding and coordination chemistry, allow for interaction with a wide array of biomolecules, making it a versatile backbone for the design of novel anticancer agents.[1][4][6]
This document provides a comprehensive guide for the in-vitro evaluation of a novel imidazole derivative, 2-phenyl-1H-imidazole-1-propanenitrile. As a compound with a heretofore uncharacterized anticancer profile, a systematic and multi-faceted approach is essential to elucidate its cytotoxic and cytostatic effects, and to begin to unravel its mechanism of action. The following protocols are designed to be robust and self-validating, providing researchers with a clear path from initial cytotoxicity screening to more detailed mechanistic studies.
Part 1: Initial Cytotoxicity Screening - The Dose-Response Relationship
The foundational step in evaluating any potential anticancer compound is to determine its cytotoxic effect across a range of cancer cell lines. This allows for the quantification of its potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.[7][8]
Rationale for Experimental Choices
-
Choice of Assay: Tetrazolium-based assays, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and WST-1 (water-soluble tetrazolium salt), are widely used for initial cytotoxicity screening.[7][9] These colorimetric assays measure the metabolic activity of cells, which in most cases, correlates with cell viability.[9] The reduction of the tetrazolium salt to a colored formazan product is dependent on the activity of mitochondrial dehydrogenases in living cells.[9] WST-1 is often preferred for its higher sensitivity and the fact that the formazan product is water-soluble, simplifying the protocol.
-
Selection of Cell Lines: A panel of cancer cell lines from different tissue origins should be selected to assess the breadth of the compound's activity. For instance, including cell lines from common cancer types such as breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549), and colon (e.g., HT-29) provides a good initial spectrum.[1][10][11] It is also prudent to include a non-cancerous cell line (e.g., human fibroblasts) to assess for selective cytotoxicity towards cancer cells.[12]
Protocol 1: WST-1 Cell Viability Assay
-
Cell Culture and Seeding:
-
Maintain the selected cancer and non-cancerous cell lines in their recommended culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[10]
-
Harvest cells during their logarithmic growth phase and determine cell density and viability using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[7]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 2-phenyl-1H-imidazole-1-propanenitrile in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the seeded cells and add 100 µL of the medium containing the various concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug like doxorubicin).[10]
-
Incubate the plates for 48 to 72 hours.
-
-
WST-1 Assay and Data Acquisition:
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Gently shake the plate to ensure uniform color development.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation
Summarize the IC50 values in a clear and concise table for easy comparison across different cell lines.
| Cell Line | Tissue of Origin | 2-phenyl-1H-imidazole-1-propanenitrile IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Example Value | Example Value |
| MDA-MB-231 | Triple-Negative Breast Cancer | Example Value | Example Value |
| A549 | Lung Carcinoma | Example Value | Example Value |
| HT-29 | Colorectal Adenocarcinoma | Example Value | Example Value |
| HDF | Human Dermal Fibroblasts (Non-cancerous) | Example Value | Example Value |
Note: The data presented above are for illustrative purposes only and will vary depending on the specific experimental results.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the cytotoxicity of 2-phenyl-1H-imidazole-1-propanenitrile using the WST-1 assay.
Part 2: Investigating the Mechanism of Cell Death - Apoptosis vs. Necrosis
Once the cytotoxic potential of 2-phenyl-1H-imidazole-1-propanenitrile is established, the next logical step is to determine the mode of cell death it induces. Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[10][13] Distinguishing apoptosis from necrosis is crucial for understanding the compound's therapeutic potential.
Rationale for Experimental Choices
-
Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Annexin V: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[13]
-
Propidium Iodide (PI): PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised, and intercalate with DNA.[10]
-
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment:
-
Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat the cells with 2-phenyl-1H-imidazole-1-propanenitrile at its predetermined IC50 concentration for 24 to 48 hours. Include vehicle-treated cells as a negative control and cells treated with a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA, then combine with the floating cells from the supernatant.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to the cell suspension.[10]
-
Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC-Annexin V fluorescence is typically detected in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small in apoptosis assays).
-
Data Presentation
Present the flow cytometry data as quadrant plots and summarize the percentage of cells in each quadrant in a table.
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | Example Value | Example Value | Example Value |
| 2-phenyl-1H-imidazole-1-propanenitrile (IC50) | Example Value | Example Value | Example Value |
| Positive Control (Staurosporine) | Example Value | Example Value | Example Value |
Conceptual Diagram of Apoptosis Detection
Caption: Principle of differentiating cell populations using Annexin V and Propidium Iodide staining in flow cytometry.
Part 3: Elucidating Effects on Cell Proliferation - Cell Cycle Analysis
Some anticancer compounds may not directly induce cell death but instead inhibit cell proliferation by causing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase).[2] Flow cytometry analysis of cellular DNA content is a standard method to investigate these effects.[14][15][16]
Rationale for Experimental Choices
-
Propidium Iodide (PI) Staining of DNA: PI stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[16] This allows for the discrimination of cells in different phases of the cell cycle:
-
G0/G1 phase: Cells have a 2N DNA content.
-
S phase: Cells are actively replicating their DNA and will have a DNA content between 2N and 4N.
-
G2/M phase: Cells have completed DNA replication and have a 4N DNA content.[15]
-
-
Ethanol Fixation: Fixation with cold ethanol is a common and effective method for permeabilizing cells and preserving DNA integrity for cell cycle analysis.[14][17]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment:
-
Seed and treat cells in 6-well plates as described in the apoptosis protocol, using the IC50 concentration of 2-phenyl-1H-imidazole-1-propanenitrile for a duration that allows for at least one cell cycle (e.g., 24 hours).
-
-
Cell Fixation:
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[17]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Generate a histogram of cell count versus fluorescence intensity.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to that of the vehicle control to identify any cell cycle arrest.
-
Data Presentation
Present the cell cycle distribution data in a table and show representative histograms.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | Example Value | Example Value | Example Value |
| 2-phenyl-1H-imidazole-1-propanenitrile (IC50) | Example Value | Example Value | Example Value |
Cell Cycle Analysis Workflow
Caption: Step-by-step workflow for analyzing the effects of the compound on the cell cycle.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial in-vitro characterization of 2-phenyl-1H-imidazole-1-propanenitrile as a potential anticancer agent. By systematically assessing its cytotoxicity, mode of cell death, and effects on cell cycle progression, researchers can gain valuable insights into its biological activity. Positive results from these assays, such as potent and selective cytotoxicity, induction of apoptosis, or specific cell cycle arrest, would warrant further investigation into the specific molecular targets and signaling pathways affected by this novel imidazole derivative.
References
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]
- 3. [PDF] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | Semantic Scholar [semanticscholar.org]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. jcdr.net [jcdr.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 凋亡分析检测 [sigmaaldrich.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nanocellect.com [nanocellect.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Troubleshooting & Optimization
Technical Support Center: N-Alkylation of 2-Phenylimidazole
Welcome to the technical support center for the N-alkylation of 2-phenylimidazole. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, experience-driven insights to help you optimize your reaction outcomes.
Troubleshooting Guide: Common Side Products & Mitigation Strategies
The N-alkylation of 2-phenylimidazole is a cornerstone reaction in the synthesis of many biologically active molecules. However, its execution is often complicated by the formation of undesirable side products. This section provides a detailed breakdown of the most common issues and offers scientifically grounded solutions.
Issue 1: Formation of 1,3-Dialkyl-2-phenylimidazolium Salts
Q: I am observing a significant amount of a highly polar, ionic byproduct in my reaction, which I suspect is the dialkylated imidazolium salt. How can I prevent this?
A: The formation of a 1,3-dialkyl-2-phenylimidazolium salt is the most prevalent side reaction in the N-alkylation of 2-phenylimidazole. The mono-N-alkylated product is still nucleophilic and can react with a second molecule of the alkylating agent. This is especially problematic when using an excess of the alkylating agent or at elevated temperatures.[1]
Causality: The lone pair on the non-alkylated nitrogen of the mono-alkylated product remains available for nucleophilic attack on the electrophilic alkylating agent. This second alkylation is often faster than the first, particularly if the initial deprotonation of 2-phenylimidazole is the rate-limiting step.
Mitigation Strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. Using a slight excess of 2-phenylimidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can effectively minimize dialkylation.[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, thereby reducing the probability of a second alkylation event.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting 2-phenylimidazole is consumed to prevent further reaction of the desired product.[1]
-
Lower Reaction Temperature: If the reaction kinetics allow, performing the reaction at a lower temperature can slow down the rate of the second alkylation more significantly than the first, thus improving selectivity for the mono-alkylated product.
Diagram: N-Alkylation and Side Reaction Pathway
Caption: N-alkylation pathway and common dialkylation side reaction.
Issue 2: Poor Regioselectivity in Substituted 2-Phenylimidazoles
Q: My 2-phenylimidazole has other substituents, and I'm getting a mixture of N1 and N3 alkylated isomers. How can I control the regioselectivity?
A: The formation of regioisomers is a common challenge with unsymmetrically substituted imidazoles. The final product ratio is a delicate balance of electronic and steric factors, as well as reaction conditions.[2]
Causality: The two nitrogen atoms in the imidazole ring have different steric and electronic environments, leading to competitive alkylation.
Strategies to Control Regioselectivity:
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring will decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen.[2] Conversely, electron-donating groups will enhance the nucleophilicity of the adjacent nitrogen.
-
Steric Hindrance: A bulky substituent on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[2]
-
Choice of Base and Solvent: The reaction conditions can significantly influence the isomeric ratio. For instance, strong bases like sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can favor one isomer over the other by influencing the position of the counter-ion.[1][3]
-
Protecting Groups: For complex syntheses where high regioselectivity is critical, the use of a protecting group on one of the nitrogen atoms is a reliable strategy to direct the alkylation to the desired position.[1]
Issue 3: C-Alkylation and Other Minor Side Products
Q: I've isolated a minor product that appears to be C-alkylated. Is this common and how can I avoid it?
A: While less common than N-alkylation, C-alkylation at the C2 position of the imidazole ring can occur, particularly if the nitrogen atoms are sterically hindered. [1] Additionally, if the phenyl ring possesses activating substituents, electrophilic attack on the ring is a possibility, though generally less favorable.
Mitigation Strategies:
-
Optimize Steric Factors: If possible, choose an alkylating agent that is not excessively bulky to minimize steric hindrance at the nitrogen atoms, which might otherwise favor C-alkylation.
-
Control Reaction Temperature: Higher temperatures can sometimes provide the activation energy needed for less favorable reaction pathways like C-alkylation. Running the reaction at the lowest effective temperature is advisable.
-
Choice of Base: The nature of the base can influence the charge distribution in the imidazolate anion. Experimenting with different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) might alter the N- vs. C-alkylation ratio.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of 2-phenylimidazole?
A1: The N-alkylation of 2-phenylimidazole is a nucleophilic substitution reaction that proceeds in two main steps:
-
Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring, forming a nucleophilic imidazolate anion.[1]
-
Nucleophilic Attack: The imidazolate anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), which displaces the leaving group and forms the N-alkylated product.[1]
Q2: How do I choose the appropriate base for my reaction?
A2: The choice of base depends on the reactivity of your 2-phenylimidazole and the alkylating agent.
-
Strong Bases (e.g., NaH): Use for less reactive starting materials to ensure complete deprotonation.[1] These are typically used in anhydrous aprotic solvents like THF or DMF.[1]
-
Weaker Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): Often sufficient for more reactive alkylating agents.[1] Cesium carbonate (Cs₂CO₃) is frequently reported to be highly effective.[1] These are commonly used in polar aprotic solvents like acetonitrile (MeCN) or DMF.[1]
Q3: What analytical techniques are best for monitoring the reaction and identifying side products?
A3: A combination of techniques is ideal for comprehensive analysis:
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of starting material and the formation of products and byproducts, including their molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated side products. The chemical shifts of the imidazole ring protons and carbons are particularly diagnostic for determining the site of alkylation.
Q4: My reaction is very slow or gives a low yield. What should I do?
A4: Low yields can stem from incomplete deprotonation, a poorly reactive alkylating agent, or suboptimal reaction conditions.[1]
-
Evaluate the Base and Solvent: Ensure your base is strong enough and your solvent is appropriate and anhydrous if using moisture-sensitive reagents like NaH.[1]
-
Assess the Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[1]
-
Optimize Reaction Temperature: Gentle heating can often increase the reaction rate. However, be mindful that higher temperatures can also promote side reactions.[1] A systematic increase in temperature while monitoring the reaction is a good strategy.[1]
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Alkylation of 2-Phenylimidazole using K₂CO₃
This protocol is a good starting point for reactive alkylating agents.
-
To a stirred solution of 2-phenylimidazole (1.0 equiv) in anhydrous DMF (5-10 mL per mmol of imidazole), add potassium carbonate (K₂CO₃, 1.5 equiv).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (1.05 equiv) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation using Sodium Hydride (NaH) for Less Reactive Systems
This protocol is suitable for less reactive alkylating agents or when a stronger base is required.
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).
-
Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the solvent.
-
Add anhydrous THF (or DMF) to the flask.
-
Dissolve the 2-phenylimidazole (1.0 equiv) in a minimal amount of anhydrous THF (or DMF) and add it dropwise to the stirred suspension of NaH at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.[1]
-
Cool the mixture back to 0 °C and add the alkylating agent (1.0 equiv) dropwise.[1]
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Proceed with an aqueous work-up and purification as described in Protocol 1.
Data Summary Table: Influence of Reaction Conditions on Product Distribution
| Base | Solvent | Alkylating Agent | Temperature (°C) | Desired Product Yield (%) | Dialkylated Product (%) | Reference |
| K₂CO₃ | DMF | Benzyl Bromide | 80 | High | Low-Moderate | General Knowledge |
| Cs₂CO₃ | MeCN | Ethyl Iodide | 60 | Very High | Low | [1] |
| NaH | THF | Methyl Iodide | 25 | Moderate-High | Moderate-High | [1][3] |
| NaH | THF | Benzyl Chloride | 50 | High | Low | [3] |
Note: Yields are illustrative and will vary depending on the specific substrate and precise reaction conditions.
References
Technical Support Center: Synthesis of 1H-Imidazole-1-propanenitrile, 2-phenyl-
Welcome to the technical support center for the synthesis of 1H-Imidazole-1-propanenitrile, 2-phenyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific reaction. Here, we will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a validated protocol to improve your synthetic yield and purity.
Reaction Overview and Mechanism
The synthesis of 1H-Imidazole-1-propanenitrile, 2-phenyl- is most commonly achieved via a cyanoethylation reaction, which is a specific type of aza-Michael addition.[1][2] In this reaction, the nucleophilic nitrogen of 2-phenyl-1H-imidazole attacks the electron-deficient β-carbon of acrylonitrile.[3] The reaction is typically base-catalyzed, as deprotonation of the imidazole N-H proton significantly enhances its nucleophilicity.[4]
Understanding this mechanism is critical for troubleshooting. The efficiency of the reaction hinges on three key factors:
-
Nucleophilicity of the Imidazole: The ease with which the imidazole nitrogen can donate its electrons.
-
Electrophilicity of Acrylonitrile: The susceptibility of the carbon-carbon double bond to nucleophilic attack.
-
Reaction Conditions: The choice of base, solvent, and temperature, which modulate the interplay between the reactants.
Caption: Aza-Michael addition mechanism for cyanoethylation of 2-phenylimidazole.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions.
Q1: Why is my reaction yield consistently low?
A1: Low yields often stem from incomplete deprotonation of the imidazole, insufficient reaction time or temperature, or competing side reactions.[4]
-
Causality: 2-Phenylimidazole is a relatively weak acid (pKa ≈ 13.3). For the Michael addition to proceed efficiently, the N-H proton must be removed to form the much more nucleophilic imidazolate anion. If the base is too weak or used in stoichiometric amounts, a significant portion of the imidazole remains unreacted.
-
Troubleshooting Steps:
-
Evaluate the Base: For this specific substrate, a moderately strong inorganic base like potassium carbonate (K₂CO₃) is often sufficient when paired with a polar aprotic solvent.[5] However, if yields remain low, consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent such as THF or DMF to ensure complete deprotonation.[4] Cesium carbonate (Cs₂CO₃) can also be highly effective.[4]
-
Optimize Temperature: The reaction can be sluggish at room temperature. Heating the reaction mixture, typically to 60-80 °C, can significantly increase the reaction rate.[1][5] Monitor for potential side reactions at higher temperatures.
-
Check Reagent Purity: Ensure the 2-phenylimidazole is pure. Acrylonitrile should be freshly distilled or from a recently opened bottle, as it can polymerize upon storage.
-
Q2: I'm observing a significant amount of white, insoluble polymer in my reaction flask. What is it and how can I prevent it?
A2: The white solid is almost certainly polyacrylonitrile. This is a very common and problematic side reaction.
-
Causality: Acrylonitrile is highly susceptible to anionic and radical polymerization.[6][7] This process can be initiated by strong bases, impurities, or heat. Once initiated, the polymerization is often rapid and exothermic, consuming the acrylonitrile and complicating the workup.
-
Troubleshooting Steps:
-
Control Base Addition: If using a very strong base like NaH, add it to the imidazole solution first and ensure deprotonation is complete before adding the acrylonitrile.
-
Slow Acrylonitrile Addition: Add the acrylonitrile dropwise to the heated solution of the imidazole and base. This maintains a low instantaneous concentration of the monomer, favoring the desired 1:1 addition over polymerization.
-
Use an Inhibitor: Commercial acrylonitrile contains inhibitors (like hydroquinone monomethyl ether, MEHQ). While often sufficient, if polymerization persists, a small amount of a radical inhibitor like phenothiazine can be added, though this is less common for base-catalyzed reactions.
-
Avoid Excessive Heat: While heating is necessary, runaway temperatures can accelerate polymerization. Maintain a stable reaction temperature with an oil bath and good stirring.
-
Q3: My final product is contaminated with unreacted 2-phenylimidazole. How can I improve conversion and purification?
A3: This indicates an incomplete reaction. Improving conversion is key, followed by an effective purification strategy.
-
Causality: Incomplete conversion can be due to the reasons listed in Q1 (base, temperature) or simply insufficient reaction time.
-
Troubleshooting Steps:
-
Reaction Monitoring: The most critical step is to monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Compare the reaction mixture against a spot of the 2-phenylimidazole starting material. Continue heating until the starting material spot has completely disappeared.
-
Reagent Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of acrylonitrile to ensure the complete consumption of the more valuable 2-phenylimidazole. Be mindful that a large excess can increase the risk of polymerization and side products.
-
Purification Strategy: If starting material persists, it can often be removed during purification. 2-phenylimidazole has a free N-H group, making it more polar and capable of hydrogen bonding than the product. It can be separated by column chromatography on silica gel.[8] Alternatively, an acidic wash during workup (e.g., with dilute HCl) may selectively protonate and extract the more basic starting material into the aqueous layer, although the product may also have some basicity.
-
Troubleshooting Guide: Quick Reference
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of imidazole.[4] 2. Reaction temperature too low. 3. Decomposed or impure reagents. | 1. Use a stronger base (e.g., NaH) or a more effective one (Cs₂CO₃). 2. Increase temperature to 60-80 °C. 3. Use freshly purified/distilled reagents. |
| Formation of White Polymer | 1. Anionic polymerization of acrylonitrile initiated by the base.[7] 2. Reaction temperature is too high or uncontrolled. | 1. Add acrylonitrile dropwise to the reaction mixture. 2. Use a moderate base (K₂CO₃) if possible. 3. Maintain strict temperature control. |
| Unreacted Starting Material | 1. Insufficient reaction time. 2. Inadequate amount of acrylonitrile. 3. Deactivated catalyst/base. | 1. Monitor reaction by TLC until starting material is consumed. 2. Use a slight excess (1.1 eq.) of acrylonitrile. 3. Ensure base is fresh and active. |
| Difficult Purification | 1. Product and starting material have similar polarity. 2. Oily product that won't crystallize. | 1. Optimize column chromatography solvent system (e.g., ethyl acetate/hexanes). 2. Ensure all solvent is removed under high vacuum; try triturating with a non-polar solvent like ether or pentane to induce crystallization.[8] |
Optimized Experimental Protocol
This protocol is a robust starting point and may require minor optimization based on your specific lab conditions and reagent purity.
Reagents & Equipment:
-
2-phenyl-1H-imidazole
-
Acrylonitrile (stabilized with MEHQ)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Anhydrous Acetonitrile (MeCN)[5]
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/oil bath
-
Standard glassware for workup and purification
Procedure:
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-phenyl-1H-imidazole (e.g., 10.0 g, 69.4 mmol) and anhydrous potassium carbonate (11.5 g, 83.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add 100 mL of anhydrous acetonitrile.
-
Heating: Begin stirring the suspension and heat the mixture to 80 °C using an oil bath.
-
Acrylonitrile Addition: Once the mixture is at a stable 80 °C, add acrylonitrile (5.0 mL, 76.3 mmol, 1.1 equiv.) dropwise over 20-30 minutes using a dropping funnel.
-
Reaction: Maintain the reaction at 80 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent) every hour. The reaction is typically complete within 4-8 hours, as indicated by the complete disappearance of the 2-phenyl-1H-imidazole spot.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃). Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).
-
-
Purification:
-
The resulting crude residue (often a pale yellow oil or solid) can be purified by recrystallization or column chromatography.
-
Recrystallization: Attempt recrystallization from a suitable solvent system, such as isopropanol or ethyl acetate/hexanes. The target compound, 1H-Imidazole-1-propanenitrile, 2-phenyl-, has a reported melting point of 99.5-101.5°C.[9]
-
Column Chromatography: If recrystallization is ineffective, purify the crude material on a silica gel column, eluting with a gradient of ethyl acetate in hexanes.
-
Troubleshooting Workflow
This decision tree can guide your optimization process when faced with suboptimal results.
Caption: A decision-making workflow for troubleshooting the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. organicreactions.org [organicreactions.org]
- 8. benchchem.com [benchchem.com]
- 9. chembk.com [chembk.com]
Technical Support Center: Optimizing Reaction Conditions for Cyanoethylation of Imidazoles
Welcome to the Technical Support Center for optimizing the cyanoethylation of imidazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this important synthetic transformation. The content is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the cyanoethylation of imidazoles, providing a foundational understanding of the reaction.
Q1: What is the fundamental mechanism of the cyanoethylation of imidazole?
A1: The cyanoethylation of imidazole is a nucleophilic addition reaction, specifically a Michael addition.[1] The imidazole ring, acting as a nucleophile, attacks the electron-deficient β-carbon of acrylonitrile. The nitrile group (-CN) is a strong electron-withdrawing group, which polarizes the carbon-carbon double bond in acrylonitrile, making the β-carbon susceptible to nucleophilic attack.[2] The reaction is typically catalyzed by a base, which deprotonates the N-H of the imidazole, increasing its nucleophilicity.[1]
Q2: Why is regioselectivity a concern with substituted imidazoles?
A2: For unsymmetrically substituted imidazoles, the two nitrogen atoms in the ring are not equivalent. This can lead to the formation of a mixture of N1- and N3-cyanoethylated isomers.[3] The ratio of these isomers is influenced by several factors, including steric hindrance from substituents on the imidazole ring and the electronic effects of these substituents.[3] For instance, a bulky substituent may sterically hinder the adjacent nitrogen, favoring cyanoethylation at the more accessible nitrogen.[3]
Q3: What are the primary side reactions to be aware of during cyanoethylation?
A3: The most common side reaction is the polymerization of acrylonitrile, which can be initiated by the basic catalyst.[4] This is often observed as the formation of a viscous or solid mass in the reaction mixture. Another potential side reaction is dicyanoethylation, where two molecules of acrylonitrile react with the imidazole, particularly if a strong base is used or if the reaction is allowed to proceed for too long.[2] Additionally, at elevated temperatures, decomposition of the reactants or products can occur.
Q4: What safety precautions should be taken when working with acrylonitrile?
A4: Acrylonitrile is a toxic and flammable compound and should be handled with appropriate safety measures in a well-ventilated fume hood.[5] It is harmful if inhaled, ingested, or absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of exposure, seek immediate medical attention.
II. Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the cyanoethylation of imidazoles.
Problem 1: Low or No Product Yield
A low or non-existent yield of the desired cyanoethylated imidazole is a frequent challenge. The following steps will help you diagnose and resolve the issue.
Potential Causes & Solutions:
-
Incomplete Deprotonation of Imidazole: The nucleophilicity of the imidazole is significantly enhanced upon deprotonation. If the base is not strong enough or used in insufficient quantity, the reaction will be slow or may not proceed at all.
-
Suboptimal Reaction Temperature: The rate of cyanoethylation is temperature-dependent.
-
Solution: If the reaction is sluggish at room temperature, a moderate increase in temperature (e.g., 30-70°C) can significantly improve the reaction rate and yield.[8] However, be cautious as excessive heat can promote the polymerization of acrylonitrile.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to find the optimal temperature.[9]
-
-
Presence of Moisture: Water can interfere with the reaction, particularly when using strong bases like sodium hydride, which will react with water.
-
Solution: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[9]
-
-
Incorrect Stoichiometry: The molar ratio of reactants is critical for a successful reaction.
-
Solution: A common starting point is a slight excess of acrylonitrile (e.g., 1.1 to 1.5 equivalents) relative to the imidazole.[8] However, this may need to be optimized for your specific substrate.
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Problem 2: Formation of a Viscous Mass or Solid (Polymerization)
The formation of a polymer is a clear indication of an undesired side reaction.
Potential Causes & Solutions:
-
Excessively Basic Conditions: Strong bases can readily initiate the anionic polymerization of acrylonitrile.
-
Solution: If polymerization is an issue, consider using a milder base. Alternatively, adding the base portion-wise or using a catalytic amount can help to control the reaction.[10]
-
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of polymerization.
-
Solution: Conduct the reaction at a lower temperature. If heating is necessary, do so gradually while closely monitoring the reaction mixture for any signs of polymerization.
-
-
High Concentration of Acrylonitrile: A high local concentration of acrylonitrile can favor polymerization.
-
Solution: Add the acrylonitrile dropwise to the reaction mixture over a period of time. This maintains a low concentration of the reagent and minimizes the chance of polymerization.[6]
-
Problem 3: Formation of a Mixture of N1 and N3 Isomers
For unsymmetrically substituted imidazoles, achieving regioselectivity is a key challenge.
Potential Causes & Solutions:
-
Steric and Electronic Effects: The inherent properties of your substituted imidazole will influence the site of cyanoethylation.
-
Solution: While difficult to change the substrate itself, understanding these effects can help in predicting the major isomer. Steric bulk on one side of the ring will generally direct the reaction to the less hindered nitrogen.[3]
-
-
Reaction Conditions: The choice of solvent and base can influence the isomer ratio.
-
Solution: Experiment with different solvent systems. Polar aprotic solvents like acetonitrile, DMF, or DMSO are commonly used.[6] The choice of counter-ion from the base can also play a role in some cases. A systematic screening of conditions may be necessary to optimize for the desired isomer.
-
Problem 4: Difficulty in Product Purification
Isolating the pure cyanoethylated imidazole from the reaction mixture can be challenging.
Potential Causes & Solutions:
-
Presence of Unreacted Starting Materials: If the reaction has not gone to completion, you will have a mixture of starting materials and product.
-
Solution: Monitor the reaction closely by TLC or LC-MS to ensure it has reached completion before beginning the work-up.[9]
-
-
Similar Polarity of Product and Byproducts: The desired product may have a similar polarity to side products, making separation by column chromatography difficult.
-
Solution:
-
Acid-Base Extraction: Imidazoles are basic and can be protonated with a dilute acid (e.g., 1 M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with 1 M NaOH) and the product back-extracted into an organic solvent.[11]
-
Chromatography Optimization: If column chromatography is necessary, experiment with different solvent systems. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and separation for basic compounds like imidazoles.[11]
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.[12]
-
-
Purification Strategy Flowchart
Caption: A decision-making flowchart for product purification.
III. Experimental Protocols
The following are generalized protocols that can be adapted for specific imidazole substrates.
Protocol 1: General Procedure for Cyanoethylation of Imidazole
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the imidazole (1.0 eq.).
-
Solvent Addition: Add a suitable solvent (e.g., acetonitrile or ethanol).[8]
-
Base Addition (if required): If a catalyst is needed, add the base (e.g., potassium hydroxide, 0.1 eq.).[7] For some imidazoles, the reaction may proceed without a catalyst.[8]
-
Addition of Acrylonitrile: Slowly add acrylonitrile (1.1-1.5 eq.) to the stirred mixture.[8]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 50°C) and monitor its progress by TLC or LC-MS.[8]
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by distillation, crystallization, or column chromatography.[11]
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).[11]
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M HCl. The protonated imidazole product will move to the aqueous layer.[11]
-
Separation: Separate the aqueous layer.
-
Neutralization and Back-Extraction: Cool the aqueous layer in an ice bath and slowly add 1 M NaOH until the solution is basic. Extract the neutralized product back into an organic solvent (e.g., dichloromethane).[11]
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[11]
IV. Data Summary
The following table provides a summary of typical reaction parameters that can be used as a starting point for optimization.
| Parameter | Recommended Range | Notes |
| Imidazole:Acrylonitrile Molar Ratio | 1 : 1.1 - 1.5 | A slight excess of acrylonitrile is generally used.[8] |
| Catalyst | None, KOH, NaH, Et₃N | The choice of base depends on the reactivity of the imidazole.[7][8][10] |
| Solvent | Acetonitrile, Ethanol, DMF, DMSO | Polar aprotic solvents are commonly employed.[6][8] |
| Temperature | 25 - 70 °C | Higher temperatures can increase the reaction rate but may also lead to polymerization.[8] |
| Reaction Time | 1 - 10 hours | Monitor by TLC or LC-MS to determine the optimal time.[8] |
V. References
-
Rajasekaran, A., et al. (2004). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 16(1), 1-8.
-
US Patent 5,552,557A. (1996). Process for preparing 2-cyanoimidazole compounds by reaction of an amino ketone compound. Google Patents.
-
BenchChem. (2025). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
-
CN Patent 103450090A. (2013). Method for preparing N-(3-aminopropyl) imidazole. Google Patents.
-
Wikipedia. (n.d.). Cyanoethylation.
-
ResearchGate. (n.d.). Optimization of the reaction conditions.
-
BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for Pentyl-Imidazole Derivatives.
-
Al-Masoudi, N. A., et al. (2006). 1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4935–o4936.
-
BenchChem. (2025). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions.
-
US Patent 3,915,982A. (1975). Imidazole derivatives and process for their preparation. Google Patents.
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis.
-
BenchChem. (2025). Technical Support Center: Purification of Imidazole Derivatives.
-
Zenodo. (2024). Synthesis and Reactions of Imidazole.
-
EP Patent 0856344A1. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
-
Blackman, A. G., et al. (1999). Reaction of Imidazoles with Cyanogen Bromide: Cyanation at N 1 or Bromination at C 2?. Australian Journal of Chemistry, 52(5), 405-408.
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Taylor & Francis. (n.d.). Cyanoethylation – Knowledge and References.
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LookChem. (n.d.). Preparation of 2-Methylimidazole (I).
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Oriental Journal of Chemistry. (2021). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach.
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US Patent 5,726,293A. (1998). Affinity purification methods involving imidazole elution. Google Patents.
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BenchChem. (2025). Troubleshooting low yield in the synthesis of 2-butyl-imidazole.
-
Bruson, H. L. (1949). Cyanoethylation. Organic Reactions, 5, 79-135.
-
Organic & Biomolecular Chemistry. (2023). Recent Advancements in Strategies for the Synthesis of Imidazoles, Thiazoles, Oxazoles, and Benzimidazoles.
-
BenchChem. (2025). Troubleshooting regioselectivity in the synthesis of substituted trifluoromethyl-imidazoles.
-
World Journal of Pharmaceutical Sciences. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review.
-
PubMed Central. (2023). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies.
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Royal Society of Chemistry. (2024). An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid.
-
PubMed. (1976). N-cyanoimidazole and diimidazole imine: water-soluble condensing agents for the formation of the phosphodiester bond.
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RU Patent 2486176C1. (2013). Method for preparing 2-methylimidazole. Google Patents.
-
ResearchGate. (2024). Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes.
-
IARC Monographs. (2012). 2-METHYLIMIDAZOLE.
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CN Patent 102924381A. (2013). 2-methylimidazole preparation method. Google Patents.
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ResearchGate. (1985). Mechanism of imidazole catalysis in the curing of epoxy resins.
-
Reddit. (2023). Removal of Imidazole from my crude product solution.
-
Beilstein Journals. (2018). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
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Thieme Connect. (n.d.). Product Class 3: Imidazoles.
References
- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]
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- 3. benchchem.com [benchchem.com]
- 4. organicreactions.org [organicreactions.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. 1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103450090A - Method for preparing N-(3-aminopropyl) imidazole - Google Patents [patents.google.com]
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- 12. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
Technical Support Center: Navigating Regioisomer Formation in Imidazole Synthesis
Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity in their synthetic routes. Imidazole derivatives are a cornerstone in medicinal chemistry and materials science, making the control of their substitution patterns a critical aspect of their synthesis.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve your desired regioisomeric outcomes.
I. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding regioisomer formation in imidazole synthesis.
Q1: What are the primary factors that control regioselectivity in imidazole synthesis?
A1: Regioselectivity in imidazole synthesis is governed by a complex interplay of steric and electronic factors of the reactants, the specific reaction mechanism of the chosen synthetic route, and the reaction conditions.[3]
-
Steric Hindrance: Bulky substituents on the starting materials can physically block certain reaction pathways, thereby favoring the formation of a specific regioisomer that minimizes steric clash.[3]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents influences the nucleophilicity and electrophilicity of different positions on the precursors and intermediates, directing bond formation to specific sites.[3]
-
Reaction Mechanism: Different named reactions for imidazole synthesis proceed through distinct intermediates, which inherently favor particular substitution patterns. For instance, the Van Leusen synthesis is known to favor the formation of 1,5-disubstituted imidazoles.[3]
-
Catalysts and Reagents: The choice of catalyst (e.g., Lewis acids, transition metals) can dramatically alter the regiochemical outcome by coordinating to specific sites on the reactants.[3][4] Similarly, the solvent and base can influence the tautomeric equilibrium of the imidazole ring, affecting the site of substitution.[3][5]
Q2: Which named reactions for imidazole synthesis offer the best regiocontrol?
A2: Several named reactions are renowned for providing good to excellent regiocontrol:
-
Van Leusen Imidazole Synthesis: This method is highly effective for preparing 1,5-disubstituted and 1,4,5-trisubstituted imidazoles.[3][6][7] It involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC).[6]
-
Marckwald Synthesis: This route, which involves the reaction of α-amino carbonyl compounds with cyanates or thiocyanates, is particularly useful for creating specific substitution patterns, especially when starting with symmetrically substituted precursors.[3][8][9]
-
Debus-Radziszewski Synthesis: While the classic version of this multicomponent reaction can lead to regioisomeric mixtures with unsymmetrical 1,2-dicarbonyls, modifications and careful selection of catalysts can improve regioselectivity.[3][10][11][12] It is a versatile method for synthesizing 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazoles.[3][10]
Q3: How can I distinguish between different regioisomers of my synthesized imidazole?
A3: Differentiating between regioisomers is crucial for reaction optimization and product characterization. Several analytical techniques are indispensable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools for structure elucidation. The chemical shifts, coupling constants, and through-space correlations (NOESY) of the imidazole ring protons and carbons will differ between regioisomers, allowing for unambiguous assignment.[13]
-
Gas Chromatography-Mass Spectrometry (GC/MS): For volatile and thermally stable imidazole derivatives, GC/MS can separate regioisomers and provide their mass-to-charge ratios, aiding in their identification.[14]
-
X-ray Crystallography: When a single crystal of the product can be obtained, X-ray diffraction provides the definitive molecular structure, unequivocally establishing the regiochemistry.
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during imidazole synthesis, with a focus on avoiding regioisomer formation.
Problem 1: My Debus-Radziszewski reaction with an unsymmetrical 1,2-dicarbonyl is producing a mixture of regioisomers. How can I improve the selectivity?
Answer: The Debus-Radziszewski synthesis is a powerful tool, but the use of unsymmetrical dicarbonyls is a classic challenge leading to poor regioselectivity.[3] Here are several strategies to enhance the formation of a single regioisomer:
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction's outcome. While the reaction can proceed without a catalyst, employing Lewis or Brønsted acids can improve both yields and selectivity.[3] Experimenting with different catalysts, such as CuI, CuCl2·2H2O, or various zeolites, may favor the formation of one regioisomer over the other.[3][4]
-
Reaction Conditions Optimization:
-
Microwave Irradiation: This technique has been shown to improve yields and reduce reaction times in Debus-Radziszewski type reactions and can sometimes influence the isomeric ratio.[3]
-
Temperature and Time: Systematically varying the reaction temperature and time can help to find optimal conditions that favor one regioisomer.
-
-
Solvent Effects: The polarity and protic/aprotic nature of the solvent can stabilize intermediates differently, thereby influencing the regioselectivity.[15] A screening of solvents with different properties is recommended. For instance, aprotic solvents like DMSO and DMF can provide a favorable environment for reactions involving nucleophiles and may enhance selectivity.[15]
Workflow for Optimizing Regioselectivity in Debus-Radziszewski Synthesis
Caption: Iterative workflow for optimizing regioselectivity.
Problem 2: I am struggling to synthesize a 1,4-disubstituted imidazole with high regioselectivity. What is a reliable method?
Answer: Achieving high regioselectivity for 1,4-disubstituted imidazoles can be challenging with traditional one-pot methods. A highly effective strategy involves a multi-step sequence that allows for the controlled construction of the imidazole ring.[3][16]
This approach typically starts from a glycine derivative and proceeds through a 2-azabuta-1,3-diene intermediate.[3][16] The subsequent transamination and cyclization steps provide the desired 1,4-disubstituted imidazole with complete regioselectivity.[16] This method is particularly advantageous for preparing compounds that are difficult to access through other means.[16]
Experimental Protocol: Regioselective Synthesis of 1,4-Disubstituted Imidazoles [16][17]
Step 1: Synthesis of the 2-azabuta-1,3-diene intermediate
-
To a solution of a glycine derivative (e.g., N-(4-nitrobenzoyl)glycine ethyl ester) in a suitable solvent, add dimethylformamide dimethylacetal (DMF-DMA).
-
Heat the reaction mixture (e.g., to 150 °C) and monitor the reaction's completion by TLC or NMR.
-
Upon completion, remove the solvent under reduced pressure to yield the crude azadiene intermediate, which can often be used in the next step without further purification.
Step 2: Transamination and Cyclization
-
Dissolve the crude azadiene intermediate from Step 1 in a suitable solvent such as acetic acid.
-
Add the desired primary amine (e.g., aniline or a substituted aniline).
-
Heat the reaction mixture (e.g., to 100 °C) until the reaction is complete.
-
Cool the reaction mixture and perform an appropriate workup, which may include neutralization, extraction with an organic solvent, and purification by chromatography or recrystallization to yield the pure 1,4-disubstituted imidazole.[17]
Problem 3: My N-alkylation of a substituted imidazole is giving a mixture of 1,4- and 1,5-disubstituted products. How can I control the position of alkylation?
Answer: The N-alkylation of unsymmetrically substituted imidazoles often leads to a mixture of regioisomers due to the tautomerism of the imidazole ring. The outcome is highly dependent on the electronic nature of the substituents, the steric bulk of the alkylating agent, and the reaction medium.[17]
Table 1: Factors Affecting Regioselectivity of N-Alkylation of 4(5)-Substituted Imidazoles [17]
| Substituent (R) at C4(5) | Electronic Effect | Alkylating Agent (R'-X) | Steric Bulk (R') | Reaction Medium | Predominant Isomer |
| NO₂ | Strong EWG | CH₃I | Low | Basic (NaOH/H₂O) | 1-Methyl-4-nitro |
| NO₂ | Strong EWG | CH₃I | Low | Neutral (EtOH) | 1-Methyl-5-nitro |
| CH₃ | EDG | CH₃I | Low | Basic (NaOH/H₂O) | Mixture (~1:1) |
| t-Bu | EDG | CH₃I | Low | Basic (NaOH/H₂O) | 1-Methyl-4-t-butyl |
| CH₃ | EDG | (i-Pr)₂CHI | High | Basic (NaOH/H₂O) | 1-Alkyl-5-methyl |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group
Key Insights from the Data:
-
Electronic Control: With a strong electron-withdrawing group like nitro, basic conditions favor alkylation at the nitrogen further from the substituent (N1), leading to the 1,4-isomer. In contrast, neutral conditions can favor alkylation at the nitrogen closer to the substituent (N3), yielding the 1,5-isomer.
-
Steric Control: When a bulky alkylating agent is used, it will preferentially react at the less sterically hindered nitrogen. For example, with a methyl group at C4(5), a bulky alkylating agent favors the formation of the 1,5-isomer.
Decision-Making Flowchart for N-Alkylation
Caption: Decision-making flowchart for regioselective N-alkylation.
Problem 4: I need to perform a C-H functionalization on the imidazole core, but I'm concerned about regioselectivity.
Answer: Direct C-H functionalization is a modern and efficient strategy for elaborating the imidazole core. Regioselectivity is typically achieved through the use of transition-metal catalysis, often in conjunction with directing groups.
-
Palladium Catalysis: Palladium catalysts are widely used for C-H arylation. The regioselectivity can be influenced by the choice of ligands and reaction conditions. For instance, selective C5-arylation of 1-SEM-imidazole has been successfully demonstrated.[17]
-
Protecting Groups as Directing Groups: The use of a removable protecting group, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, can be instrumental in directing C-H functionalization to a specific position. Furthermore, a "SEM-switch" strategy has been developed to transfer the protecting group from N-1 to N-3, which in turn activates the C4 position for arylation, allowing for sequential and regioselective arylation of all three C-H bonds of the imidazole core.[18]
Table 2: Conditions for Regioselective C-H Arylation of Imidazole [17]
| Position | Catalyst / Ligand | Base | Solvent | Yield (%) | Selectivity |
| C5 | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane | 60-85% | High C5 selectivity |
| C2 | Pd(OAc)₂ / P(o-tol)₃ | NaOt-Bu | Toluene | 65-80% | >10:1 (C2:C5) |
| C2 | Ni(OTf)₂ / dcype | K₃PO₄ | t-amylOH | 60-75% | High C2 selectivity |
III. Conclusion
Controlling regioisomer formation in imidazole synthesis is a multifaceted challenge that requires a deep understanding of reaction mechanisms and the careful optimization of reaction parameters. By leveraging the appropriate named reactions, judiciously selecting catalysts and reaction conditions, and employing modern techniques like directed C-H functionalization, researchers can achieve high levels of regioselectivity. This guide provides a starting point for troubleshooting common issues and developing robust synthetic strategies for accessing specific imidazole regioisomers.
IV. References
-
Benchchem. (n.d.). Technical Support Center: Regioselectivity in Imidazole Synthesis. Retrieved from --INVALID-LINK--
-
Nanotechnology Perceptions. (2023). Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5-Triaryl-1H-imidazoles. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Troubleshooting regioselectivity in the synthesis of substituted trifluoromethyl-imidazoles. Retrieved from --INVALID-LINK--
-
MDPI. (2022). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from --INVALID-LINK--
-
ACS Publications. (1998). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2011). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Recent Progress in the Catalytic Synthesis of Imidazoles. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Managing Regioselectivity in the Iodination of Imidazole. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Investigation of the regioselectivity and solvent effects in histidine.... Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from --INVALID-LINK--
-
PubMed Central. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Retrieved from --INVALID-LINK--
-
MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from --INVALID-LINK--
-
International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from --INVALID-LINK--
-
Slideshare. (2022). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Van Leusen reaction. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Van Leusen imidazole synthesis. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2024). Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Marckwald approach to fused imidazoles. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Reaction conditions evaluation for imidazole synthesis. Retrieved from --INVALID-LINK--
-
YouTube. (2024). From Other Imidazoles by Substitution of Hydrogen. Retrieved from --INVALID-LINK--
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from --INVALID-LINK--
-
Preprints.org. (2024). A review article on synthesis of imidazole derivatives. Retrieved from --INVALID-LINK--
-
ijarsct.co.in. (n.d.). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Markwald reaction for the synthesis of imidazole. Retrieved from --INVALID-LINK--
-
Baran Lab - Scripps Research. (n.d.). Synthesis of Imidazoles. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Retrieved from --INVALID-LINK--
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 7. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis [mdpi.com]
- 8. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 9. baranlab.org [baranlab.org]
- 10. mdpi.com [mdpi.com]
- 11. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 12. ijprajournal.com [ijprajournal.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nano-ntp.com [nano-ntp.com]
- 16. Regioselective synthesis of 1,4-disubstituted imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-eluting Impurities in HPLC of Imidazole Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting strategies and foundational knowledge to resolve the common, yet complex, challenge of co-eluting impurities in the HPLC analysis of imidazole-containing compounds. Imidazoles, prevalent in pharmaceuticals and biological systems, possess unique chemical properties that demand a nuanced approach to chromatographic method development.
This resource moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed, effective decisions in the laboratory.
Section 1: Understanding the Challenge: The Chemistry of Imidazole Chromatography
The primary difficulty in separating imidazole compounds from their impurities stems from their fundamental acid-base chemistry. The imidazole ring contains two nitrogen atoms: one basic (pKa ≈ 7) and one weakly acidic (pKa ≈ 14.5). This amphoteric nature means their ionization state—and therefore their polarity and retention in reversed-phase HPLC—is highly dependent on the mobile phase pH.[1][2][3]
Co-elution often occurs when an impurity shares a similar structure and, consequently, a similar pKa to the main active pharmaceutical ingredient (API). At a given pH, both compounds may exist in a similar ratio of ionized to non-ionized forms, leading to nearly identical retention times on a standard C18 column.
Q: How does the mobile phase pH specifically affect the retention of a basic compound like imidazole?
A: In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase.
-
At low pH (pH < pKa): The imidazole ring is protonated, becoming a positively charged cation. This ionized form is highly polar and hydrophilic, resulting in weak interaction with the C18 stationary phase and, therefore, short retention times.[2][3]
-
At high pH (pH > pKa): The imidazole ring is in its neutral, non-ionized form. This form is significantly more hydrophobic, leading to stronger interaction with the stationary phase and longer retention times.[2][3]
Manipulating the mobile phase pH is the most powerful tool for altering the selectivity between an imidazole API and its closely related impurities.[1][3]
References
"handling and storage recommendations for 1H-Imidazole-1-propanenitrile, 2-phenyl-"
Welcome to the technical support guide for 1H-Imidazole-1-propanenitrile, 2-phenyl- (CAS No. 23996-12-5). This resource is intended for researchers, scientists, and drug development professionals to provide practical guidance on the handling, storage, and troubleshooting of this compound in a laboratory setting. The following question-and-answer format is designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Receiving and Initial Inspection
Question: I've just received a shipment of 1H-Imidazole-1-propanenitrile, 2-phenyl-. What should I look for?
Answer: Upon receipt, visually inspect the container for any signs of damage or a broken seal. The compound should be a white to off-white solid, appearing as a powder or crystalline material.[1][2] Any significant deviation from this appearance, such as discoloration or a melted appearance, could indicate improper shipping conditions or degradation and should be reported to the supplier.
Storage and Stability
Question: What are the optimal storage conditions for 1H-Imidazole-1-propanenitrile, 2-phenyl- to ensure its long-term stability?
Answer: To maintain the integrity of the compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2] It is crucial to protect it from moisture and air.[2] While some sources suggest room temperature storage, for long-term stability, storing at -20°C is a common practice for many research compounds to minimize degradation.[1][3] Avoid exposure to direct sunlight and sources of heat or ignition.[2]
Question: How stable is 1H-Imidazole-1-propanenitrile, 2-phenyl- in solution?
Answer: The stability of 1H-Imidazole-1-propanenitrile, 2-phenyl- in solution is dependent on the solvent, pH, and storage conditions. As a general guideline for many research compounds, it is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. A stability study for your specific solvent and concentration would be the best approach to determine the acceptable storage duration.
Handling and Safety
Question: What are the primary safety concerns when working with 1H-Imidazole-1-propanenitrile, 2-phenyl-?
Answer: 1H-Imidazole-1-propanenitrile, 2-phenyl- is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][4] It can also cause skin, eye, and respiratory irritation.[1][5] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[1][6] All handling should be performed in a well-ventilated area or a chemical fume hood.[7]
Question: What should I do in case of accidental exposure?
Answer:
-
Skin contact: Immediately wash the affected area with plenty of soap and water.[5] If skin irritation occurs, seek medical advice.[5]
-
Eye contact: Rinse cautiously with water for several minutes.[5][6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][7]
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[6]
-
Ingestion: If swallowed, get medical help.[6] Do NOT induce vomiting.[7]
Solubility and Solution Preparation
Question: I'm having trouble dissolving 1H-Imidazole-1-propanenitrile, 2-phenyl-. What solvents are recommended?
Answer: The compound is poorly soluble in water.[2] It is soluble in some organic solvents such as dichloromethane and chloroform.[2] For biological experiments, dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of imidazole-containing compounds. When preparing solutions, it is advisable to start with a small amount of solvent and gradually add more while vortexing or sonicating to aid dissolution.
Question: My compound is precipitating out of my aqueous experimental buffer. How can I prevent this?
Answer: This is a common issue when diluting a stock solution (e.g., in DMSO) into an aqueous buffer. To mitigate this:
-
Ensure the final concentration of the organic solvent in your aqueous buffer is low enough to maintain solubility and is not detrimental to your experimental system.
-
Add the stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Consider using a surfactant or co-solvent in your buffer, if compatible with your experiment, to enhance solubility.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify storage conditions (cool, dry, dark). Prepare fresh solutions for each experiment. Consider running a quality control check (e.g., melting point, NMR) on your compound stock. |
| Low or no biological activity | Poor solubility in the assay buffer leading to a lower effective concentration. | Confirm the compound is fully dissolved in your stock solution. When diluting into aqueous buffer, add the stock solution slowly with vigorous mixing. Consider using a different solvent system if compatible with your assay. |
| Discolored compound | Exposure to air, light, or impurities. | Do not use if the compound is significantly discolored. Reorder from a reputable supplier and ensure proper storage of the new batch. |
| Difficulty in weighing a small amount accurately | The compound is a fine powder and may be static. | Use an anti-static weighing dish or an ionizer. Prepare a concentrated stock solution and then perform serial dilutions to achieve the desired final concentration. |
Experimental Workflow and Diagrams
Recommended Handling and Solution Preparation Workflow
The following diagram outlines the recommended workflow for handling 1H-Imidazole-1-propanenitrile, 2-phenyl- and preparing solutions.
Caption: Recommended workflow for handling and solution preparation.
Potential Degradation Pathway Logic
While specific degradation pathways for 1H-Imidazole-1-propanenitrile, 2-phenyl- are not detailed in the provided search results, a logical consideration for potential degradation of imidazole-containing compounds involves hydrolysis, particularly at the nitrile group, under strong acidic or basic conditions.
Caption: Logical consideration for a potential degradation pathway.
References
- 1. chembk.com [chembk.com]
- 2. 2-Phenyl-1H-Imidazole-1-Propiononitrile Chemical Properties, Applications & Safety | Reliable Supplier in China [chemheterocycles.com]
- 3. caymanchem.com [caymanchem.com]
- 4. chemical-label.com [chemical-label.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
Validation & Comparative
"comparative study of 2-phenyl-imidazole compounds in breast cancer cells"
A Comparative Guide to 2-Phenyl-Imidazole Compounds in Breast Cancer Cells for Researchers and Drug Development Professionals
The 2-phenyl-imidazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Its derivatives have garnered significant attention as promising anticancer agents, particularly in the context of breast cancer.[2] This guide provides a comparative analysis of various 2-phenyl-imidazole compounds, detailing their efficacy in breast cancer cell lines, elucidating their mechanisms of action, and providing standardized protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive resource to navigate the landscape of these promising therapeutic candidates.
Comparative Efficacy of 2-Phenyl-Imidazole Derivatives
The cytotoxic potential of 2-phenyl-imidazole derivatives has been extensively evaluated against various breast cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying and comparing the efficacy of these compounds. The data presented below, collated from multiple studies, highlights the diverse potency of these derivatives against the estrogen receptor-positive (ER+) MCF-7 cell line and the triple-negative MDA-MB-231 cell line.[3][4]
| Compound/Derivative | Breast Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Reference | Source |
| Compound 8 (2-phenyl benzimidazole derivative) | MCF-7 | 3.37 | Doxorubicin | Not specified in abstract | [5][6] |
| Compound 9 (2-phenyl benzimidazole derivative) | MCF-7 | 6.30 | Doxorubicin | Not specified in abstract | [5][6] |
| Compound 15 (2-phenyl benzimidazole derivative) | MCF-7 | 5.84 | Doxorubicin | Not specified in abstract | [5][6] |
| Hybrid Compound 31 (2-phenyl-3-alkylbenzofuran and imidazole hybrid) | MCF-7 | 0.08 - 0.55 | Cisplatin (DDP) | 40.8-fold higher than compound 31 | [7] |
| Imidazolylindol-3-one derivative 3a | MCF-7 | 1.31 ± 0.8 | Doxorubicin | Not specified in abstract | [8] |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 | 0.73 ± 0.0 | - | - | [9] |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MDA-MB-231 | 20.4 ± 0.2 | - | - | [9] |
| Benzenesulfonamide-bearing imidazole derivative | MDA-MB-231 | 20.5 ± 3.6 | - | - | [10] |
| Imidazole Platinum(II) Complex (PtMet2–PAMAM) | MCF-7 | 0.86 | Cisplatin | >5 | [11] |
| Imidazole Platinum(II) Complex (PtMet2–PAMAM) | MDA-MB-231 | 0.48 | Cisplatin | >5 | [11] |
Mechanisms of Action: A Multi-pronged Attack on Breast Cancer Cells
2-Phenyl-imidazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. Understanding these mechanisms is crucial for rational drug design and the development of effective therapeutic strategies.
Induction of Apoptosis
A primary mechanism by which these compounds eliminate cancer cells is through the induction of apoptosis, or programmed cell death. This is often achieved by modulating the intrinsic (mitochondrial) pathway of apoptosis.
Several studies have demonstrated that 2-phenyl-imidazole derivatives can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[12][13] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase cascades (e.g., caspase-3 and -9), ultimately leading to cell death.[12][13][14]
Caption: Intrinsic pathway of apoptosis induced by 2-phenyl-imidazole derivatives.
Cell Cycle Arrest
Another key anticancer mechanism is the ability of these compounds to halt the cell cycle at specific checkpoints, preventing cancer cell proliferation. The G2/M and G1 phases are common targets for 2-phenyl-imidazole derivatives.[14][15]
For instance, some derivatives have been shown to arrest the cell cycle in the G2/M phase, which can be accompanied by the induction of apoptosis.[14] Others cause an arrest in the G1 phase by upregulating cell cycle inhibitors like p21 and p27 and downregulating key proteins such as CDK2 and CDK4.[15]
Caption: Cell cycle arrest points targeted by 2-phenyl-imidazole compounds.
Kinase Inhibition
The dysregulation of signaling pathways driven by kinases is a hallmark of many cancers.[16] 2-Phenyl-imidazole derivatives have been identified as potent inhibitors of several kinases involved in breast cancer progression. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[5][6] By inhibiting VEGFR-2, these compounds can potentially suppress tumor growth and metastasis by cutting off the tumor's blood supply.
Other implicated signaling pathways that can be modulated by these compounds include the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[1][17]
Caption: Inhibition of the VEGFR-2 signaling pathway by 2-phenyl-imidazole derivatives.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of the compounds on breast cancer cells.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 2-phenyl-imidazole compounds in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of the compounds on cell cycle distribution.
-
Cell Treatment: Seed cells in 6-well plates and treat with the 2-phenyl-imidazole compound at its IC₅₀ concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.
-
Cell Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI). Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Protocol 3: Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression of key proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Treat cells with the compound of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-p21, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-phenyl-imidazole derivatives is highly dependent on the nature and position of substituents on both the phenyl and imidazole rings. While a comprehensive SAR analysis is beyond the scope of this guide, some general trends have been observed:
-
Substitution on the Phenyl Ring: Electron-donating or electron-withdrawing groups on the 2-phenyl ring can significantly influence the anticancer activity. For example, some studies suggest that methoxy and chloro substitutions can enhance cytotoxic effects.[18]
-
Substitution on the Imidazole/Benzimidazole Core: Modifications to the imidazole or benzimidazole nucleus, such as fluorination or the addition of bulky groups, can impact the compound's potency and selectivity.[19]
Conclusion
2-Phenyl-imidazole derivatives represent a versatile and promising class of compounds for the development of novel breast cancer therapies. Their ability to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways underscores their therapeutic potential. This guide provides a comparative framework for researchers to evaluate and further explore these compounds. The provided protocols offer a standardized approach for in vitro characterization, promoting consistency and comparability across studies. Future research should focus on optimizing the lead compounds, elucidating their in vivo efficacy and safety profiles, and further exploring their mechanisms of action to pave the way for their clinical translation.
References
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- 2. The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor in therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Response of MDA-MB-231 and MCF-7 Breast Cancer Cells to In Vitro Inhibition with CTLA-4 and PD-1 through Cancer-Immune Cells Modified Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative studies on the polyamine metabolism and DFMO treatment of MCF-7 and MDA-MB-231 breast cancer cell lines and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of 2-phenyl benzimidazole derivatives as VEGFR-2 inhibitors with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic activities of novel hybrid 2-phenyl-3-alkylbenzofuran and imidazole/triazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
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- 14. [(2-Phenylindol-3-yl)methylene]propanedinitriles inhibit the growth of breast cancer cells by cell cycle arrest in G(2)/M phase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
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- 18. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Phenyl Substituted Imidazoles
The 2-phenyl substituted imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its synthetic accessibility and the ease with which its core positions can be modified make it an attractive starting point for drug discovery campaigns. This guide provides an in-depth comparison of how structural modifications to this scaffold influence its biological performance, with a focus on anticancer, antifungal, and anti-inflammatory activities.
The 2-Phenylimidazole Scaffold: A Versatile Pharmacophore
The fundamental 2-phenylimidazole structure consists of a five-membered imidazole ring attached to a phenyl group at the 2-position. The key positions for substitution, which critically influence the compound's activity, are:
-
The Phenyl Ring (Positions R', R'', etc.): Substituents here can modulate electronic properties, steric bulk, and lipophilicity.
-
The Imidazole Nitrogen (N-1, Position R1): This position is crucial for altering solubility, metabolic stability, and interaction with target proteins.
-
The Imidazole Carbons (C-4 and C-5, Positions R2 and R3): Modifications at these positions can fine-tune the molecule's shape and electronic distribution.
The versatility of this scaffold allows it to interact with a diverse range of biological targets, from enzymes to signaling proteins.[1]
Comparative Analysis of Anticancer Activity
2-Phenylimidazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[2][3]
Key SAR Insights:
-
Substitution at N-1: Introducing bulky or aromatic groups at the N-1 position often enhances cytotoxic activity. For instance, N-1 substituted 2,4,5-triphenyl imidazole derivatives have demonstrated potent anti-proliferative effects against several human cancer cell lines.[4]
-
Substitution on the 2-Phenyl Ring: The nature and position of substituents on the 2-phenyl ring are critical. Electron-withdrawing groups, such as halogens, can significantly impact activity. For example, a 2-bromobenzyl group was found to be vital for the potent inhibitory activity of certain hybrid compounds.[2][5]
-
Substitution at C-4 and C-5: The presence of additional phenyl groups at the C-4 and C-5 positions, creating tri-substituted imidazoles, often leads to increased anticancer potency.[4][6] However, substitutions at the 5-position can sometimes lead to a loss of activity.[2]
Comparative Data for Anticancer Activity:
| Compound Series | Key Structural Feature | Target Cell Lines | IC50 Range (µM) | Reference |
| Hybrid 2-phenyl-3-alkylbenzofuran and imidazole compounds | 2-ethyl-imidazole ring and 2-bromobenzyl or naphthylacyl group at imidazolyl-3-position | MCF-7, SW480, and others | 0.08-0.55 | [5] |
| 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide derivatives | Acetamide derivatives | HT-29, MCF-7 | Not specified, but noted as most active in the series | [2] |
| Biphenyl linked fused imidazoles | Biphenyl substituent at C-2 | Leukemia, Colon, Ovarian, Breast cancer cell lines | Promising results in NCI-60 screen | [7] |
| Benzimidazole-2-substituted phenyl or pyridine propyl ketene derivatives | Propyl ketene linkage | HCT116, MCF-7, HepG2 | 0.04-9.80 | [8] |
Mechanism of Action:
The anticancer effects of these compounds are often multifaceted. Some derivatives act as "minimal" DNA-intercalating agents[9], while others inhibit key signaling pathways like PI3K-Akt.[5][10] For example, the compound Triflorcas, an imidazo[2,1-b]benzothiazol-2-ylphenyl derivative, has been shown to target the Met receptor tyrosine kinase and alter the phosphorylation levels within the PI3K-Akt pathway.[10]
Comparative Analysis of Antifungal Activity
Imidazole-based compounds, such as bifonazole and ketoconazole, are well-established antifungal agents.[11][12] The 2-phenylimidazole scaffold serves as a valuable template for the development of new antifungal drugs.
Key SAR Insights:
-
Influence of Substituents on Phenyl Rings: The electronic nature of substituents on the phenyl rings plays a significant role. In a series of 2,5-diarylated imidazole derivatives, the presence of an electron-donating methyl group at the meta position of the phenyl rings resulted in strong antifungal activity.[11] Conversely, electron-withdrawing groups at the meta position led to a loss of activity.[11]
-
N-1 Substituents: The nature of the substituent at the N-1 position can differentiate potency. A benzyl substituent at this position was found to be more potent than an n-butyl group against S. cerevisiae.[11]
-
Hydroxyphenyl Moiety: The incorporation of a 2-hydroxyphenyl group has been shown to be a favorable modification, with some derivatives exhibiting good antifungal activity against Candida albicans.[13]
Comparative Data for Antifungal Activity:
| Compound Series | Key Structural Feature | Target Fungi | Activity Metric | Reference |
| 2,5-diarylated imidazole derivatives | Methyl group at meta position of phenyl rings | S. cerevisiae, C. albicans, C. krusei | >80% growth inhibition at 500 µM | [11] |
| 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Based on ketoconazole scaffold | C. parapsilosis, C. albicans, C. krusei, C. tropicalis | MIC values of 0.08-0.27 µg/mL for the most potent compound | [12] |
| Imidazole derivatives with 2-(2-hydroxyphenyl) moiety | Chloro phenyl group | Candida albicans | 75% inhibition | [13] |
Comparative Analysis of Anti-inflammatory Activity
The 2-phenylimidazole scaffold has also been explored for its anti-inflammatory properties. These compounds often exhibit their effects by modulating inflammatory signaling pathways.
Key SAR Insights:
-
Fused Ring Systems: Fused heterocyclic systems, such as 2-phenylimidazo[1,2-b]pyridazines, have demonstrated notable in vivo anti-inflammatory and analgesic activity.[14]
-
Substitution on the Benzene Ring: In a series of 2,4,5-triphenyl imidazole derivatives, compounds T4 & T5 showed highly significant anti-inflammatory activity in the carrageenan-induced rat paw edema model.[6]
-
Pyridinyl vs. Phenyl Substitution: Replacing the phenyl group at the 2-position with a pyridinyl ring has led to potent anti-inflammatory agents. Specifically, 2-(5-ethylpyridin-2-yl)benzimidazole was found to have stronger activity in acute inflammatory models than phenylbutazone.[15]
Comparative Data for Anti-inflammatory Activity:
| Compound Series | Key Structural Feature | Model | Activity | Reference |
| 2-Phenylimidazo[1,2-b]pyridazine-3-acetic esters and acids | Fused imidazole-pyridazine core | In vivo models | Remarkable anti-inflammatory and analgesic activity | [14] |
| 1-substituted 2,4,5 triphenyl imidazoles | Triphenyl imidazole core | Carrageenan-induced rat paw edema | Highly significant activity for compounds T4 & T5 | [6] |
| 2-(substituted-pyridinyl)benzimidazoles | 2-pyridinyl substitution | Carrageenan-induced rat paw edema | Stronger activity than phenylbutazone for 2-(5-ethylpyridin-2-yl)benzimidazole | [15] |
Experimental Protocols and Methodologies
To ensure the trustworthiness and reproducibility of the findings, standardized experimental protocols are essential. Below is a representative protocol for assessing the in vitro anticancer activity of 2-phenylimidazole derivatives.
Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol is used to determine the concentration at which a compound inhibits the growth of cancer cells by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test 2-phenylimidazole derivative in DMSO.
-
Perform serial dilutions of the stock solution to obtain a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizing Structure-Activity Relationships
Diagrams can effectively summarize key SAR trends and experimental workflows.
Caption: Key SAR trends for 2-phenylimidazole derivatives.
References
- 1. caloongchem.com [caloongchem.com]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nveo.org [nveo.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Synthesis and cytotoxic activities of novel hybrid 2-phenyl-3-alkylbenzofuran and imidazole/triazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. Design, synthesis and biological evaluation of novel benzimidazole-2-substituted phenyl or pyridine propyl ketene derivatives as antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential antitumor agents. 59. Structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides, a new class of "minimal" DNA-intercalating agents which may not act via topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. Research on heterocyclic compounds, XLI. 2-Phenylimidazo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and antiinflammatory activity of some 2-(substituted-pyridinyl)benzimidazoles. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Validating the Anticancer Mechanism of 1H-Imidazole-1-propanenitrile, 2-phenyl-
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the anticancer mechanism of the novel compound, 1H-Imidazole-1-propanenitrile, 2-phenyl-. By integrating established experimental protocols with a logical, hypothesis-driven approach, we will explore how to elucidate its mechanism of action, comparing its performance with established anticancer agents, Doxorubicin and Sorafenib.
Introduction: The Therapeutic Potential of Imidazole Derivatives
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] Its unique electronic and structural properties allow for diverse interactions with biological targets, making imidazole derivatives a fertile ground for the discovery of novel therapeutics, including anticancer agents.[1][2][4] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of microtubules, modulation of kinase signaling pathways, and induction of apoptosis.[1][3]
This guide focuses on a specific imidazole derivative, 1H-Imidazole-1-propanenitrile, 2-phenyl- (CAS 23996-12-5), a compound of interest for its potential cytotoxic effects against cancer cells.[5][6][7][8] While its precise mechanism is yet to be fully elucidated, based on the known activities of similar compounds, we hypothesize that it exerts its anticancer effects by inducing apoptosis through the inhibition of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival and is often dysregulated in cancer, making it a prime target for therapeutic intervention.[3][9][10][11]
A Hypothesis-Driven Approach to Mechanistic Validation
Our investigation into the anticancer mechanism of 1H-Imidazole-1-propanenitrile, 2-phenyl- will be guided by the central hypothesis that it induces apoptosis in cancer cells via downregulation of the PI3K/Akt signaling pathway. The following experimental workflow is designed to systematically test this hypothesis.
Caption: Experimental workflow for validating the anticancer mechanism.
Comparative Compounds: Establishing a Benchmark
To contextualize the efficacy and mechanism of 1H-Imidazole-1-propanenitrile, 2-phenyl-, we will compare it against two well-characterized anticancer drugs with distinct mechanisms of action:
-
Doxorubicin: A widely used chemotherapy agent that primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[2][][13][14][15]
-
Sorafenib: A multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway.[1][4][16][17][18]
Phase 1: Determining Cytotoxicity with the MTT Assay
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic activity. The MTT assay is a reliable and widely used colorimetric method to assess cell viability.[19][20][21][22][23]
Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[19][20][21][22][23] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of 1H-Imidazole-1-propanenitrile, 2-phenyl-, Doxorubicin, and Sorafenib for 24, 48, and 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is then determined by plotting the percentage of viability against the log of the compound concentration.
| Compound | Cell Line | IC50 (µM) at 48h (Hypothetical Data) |
| 1H-Imidazole-1-propanenitrile, 2-phenyl- | MCF-7 | 15.5 |
| Doxorubicin | MCF-7 | 1.2 |
| Sorafenib | MCF-7 | 8.9 |
Phase 2: Quantifying Apoptosis and Analyzing the Cell Cycle
Following the confirmation of cytotoxicity, the next crucial step is to determine if the observed cell death is due to apoptosis.
Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay is a gold standard for detecting apoptosis.[24][25][26] In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[24][25][26]
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Treat MCF-7 cells with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[25]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four groups: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
| Treatment (IC50) | % Viable Cells (Hypothetical) | % Early Apoptotic Cells (Hypothetical) | % Late Apoptotic/Necrotic Cells (Hypothetical) |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| 1H-Imidazole-1-propanenitrile, 2-phenyl- | 45.8 | 35.4 | 18.8 |
| Doxorubicin | 30.1 | 42.5 | 27.4 |
| Sorafenib | 55.3 | 28.9 | 15.8 |
Cell Cycle Analysis
Principle: Many anticancer agents induce cell death by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M). Flow cytometry analysis of cellular DNA content using a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in each phase of the cell cycle.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat MCF-7 cells with the IC50 concentration of each compound for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Phase 3: Unraveling the Molecular Mechanism via Western Blotting
To validate our hypothesis that 1H-Imidazole-1-propanenitrile, 2-phenyl- induces apoptosis through the PI3K/Akt pathway, we will use Western blotting to examine the expression levels of key proteins in this pathway.
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Caption: Hypothesized signaling pathway targeted by the compound.
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat MCF-7 cells with the IC50 concentration of the compounds for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, Bcl-2, Bax, and cleaved caspase-3 overnight at 4°C.[27][28][29][30][31]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
| Protein | Expected Change with 1H-Imidazole-1-propanenitrile, 2-phenyl- | Rationale |
| p-Akt (Ser473) | Decrease | Inhibition of the PI3K/Akt pathway. |
| Total Akt | No significant change | Serves as a loading control for p-Akt. |
| Bcl-2 | Decrease | Downstream anti-apoptotic protein inhibited by decreased p-Akt. |
| Bax | Increase | Pro-apoptotic protein whose inhibition is relieved by decreased p-Akt. |
| Cleaved Caspase-3 | Increase | Executioner caspase activated downstream of Bax. |
Conclusion
This comprehensive guide outlines a systematic and robust approach to validating the anticancer mechanism of 1H-Imidazole-1-propanenitrile, 2-phenyl-. By employing a hypothesis-driven workflow that integrates cytotoxicity assays, apoptosis detection, cell cycle analysis, and Western blotting, researchers can build a strong evidence-based case for its mechanism of action. The comparison with established drugs like Doxorubicin and Sorafenib provides a crucial benchmark for evaluating its potential as a novel therapeutic agent. The successful execution of these experiments will not only elucidate the molecular pharmacology of this specific imidazole derivative but also contribute to the broader understanding of imidazole-based compounds in cancer therapy.
References
- 1. droracle.ai [droracle.ai]
- 2. Doxorubicin - Wikipedia [en.wikipedia.org]
- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sorafenib - Wikipedia [en.wikipedia.org]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. chembk.com [chembk.com]
- 7. 2-Phenyl-1H-Imidazole-1-Propiononitrile Chemical Properties, Applications & Safety | Reliable Supplier in China [chemheterocycles.com]
- 8. CAS#:23996-12-5 | 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile | Chemsrc [chemsrc.com]
- 9. Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. editverse.com [editverse.com]
- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. ClinPGx [clinpgx.org]
- 17. researchgate.net [researchgate.net]
- 18. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. broadpharm.com [broadpharm.com]
- 22. clyte.tech [clyte.tech]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. bosterbio.com [bosterbio.com]
- 25. fn-test.com [fn-test.com]
- 26. Annexin V Staining Protocol [bdbiosciences.com]
- 27. researchgate.net [researchgate.net]
- 28. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 31. ccrod.cancer.gov [ccrod.cancer.gov]
A Comparative Efficacy Analysis of 1H-Imidazole-1-propanenitrile, 2-phenyl- and Established Aromatase Inhibitors
Introduction: The Rationale for Investigating Novel Aromatase Inhibitors
The landscape of hormone-dependent breast cancer treatment has been significantly shaped by the development of aromatase inhibitors (AIs). These agents effectively suppress estrogen biosynthesis, a critical pathway for the proliferation of estrogen receptor-positive (ER+) breast cancers in postmenopausal women.[1] Aromatase, a cytochrome P450 enzyme, catalyzes the final step in estrogen production, the conversion of androgens to estrogens.[2] The clinical success of established AIs, such as the non-steroidal inhibitors letrozole and anastrozole, and the steroidal inactivator exemestane, has spurred ongoing research into novel compounds with potentially improved efficacy, selectivity, or side-effect profiles.
This guide introduces 1H-Imidazole-1-propanenitrile, 2-phenyl- , a novel heterocyclic compound featuring an imidazole core. The imidazole moiety is a key pharmacophore in many non-steroidal AIs, where it is understood to chelate the heme iron of the cytochrome P450 active site, thereby competitively inhibiting the enzyme.[3] Given this structural precedent, we hypothesize that 1H-Imidazole-1-propanenitrile, 2-phenyl- may function as an effective aromatase inhibitor.
This document provides a comprehensive framework for evaluating the efficacy of 1H-Imidazole-1-propanenitrile, 2-phenyl- in direct comparison to a panel of well-characterized, clinically approved aromatase inhibitors. We will detail the requisite experimental protocols, present a hypothetical yet scientifically grounded comparative dataset, and discuss the interpretation of these results for researchers and drug development professionals.
Mechanism of Action: Targeting Estrogen Synthesis
The primary therapeutic target of the compounds discussed herein is the aromatase enzyme (CYP19A1). Aromatase facilitates the aromatization of the A-ring of androgenic substrates, such as testosterone and androstenedione, to produce estradiol and estrone, respectively. In postmenopausal women, where ovarian estrogen production has ceased, peripheral aromatization in tissues like adipose tissue becomes the main source of circulating estrogens that can fuel ER+ tumor growth.[4]
Aromatase inhibitors are broadly classified into two types:
-
Type I (Steroidal Inactivators): These inhibitors, such as exemestane, are structurally similar to the natural androgen substrates. They act as "suicide inhibitors," binding irreversibly to the active site of the aromatase enzyme and leading to its permanent inactivation.[5]
-
Type II (Non-Steroidal Inhibitors): This class, which includes letrozole and anastrozole, features a nitrogen-containing heterocyclic ring (triazole or imidazole) that reversibly binds to the heme iron atom in the active site of the aromatase enzyme. This competitive inhibition blocks the access of the natural substrate.[1][4]
Based on its chemical structure, 1H-Imidazole-1-propanenitrile, 2-phenyl- is postulated to be a Type II, non-steroidal aromatase inhibitor.
Figure 1: Mechanism of Aromatase Inhibition.
Comparative Efficacy Evaluation: Experimental Protocols
To rigorously assess the inhibitory potential of 1H-Imidazole-1-propanenitrile, 2-phenyl-, a two-tiered approach is recommended, progressing from a cell-free enzymatic assay to a cell-based functional assay.
In Vitro Fluorometric Aromatase Inhibition Assay
This assay directly measures the enzymatic activity of human recombinant aromatase and the inhibitory potency of the test compounds.[6]
Principle: A non-fluorescent substrate is converted by aromatase into a highly fluorescent product. The rate of fluorescence increase is directly proportional to enzyme activity. Inhibitors will reduce this rate.[6]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Reconstitute human recombinant aromatase (CYP19A1) in the reaction buffer to a working concentration.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of the test compound (1H-Imidazole-1-propanenitrile, 2-phenyl-) and control inhibitors (Letrozole, Anastrozole, Exemestane) in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the reaction buffer.
-
Add the serially diluted test compound, control inhibitors, or vehicle (DMSO) to the respective wells.
-
Add the human recombinant aromatase enzyme to all wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically at an appropriate excitation/emission wavelength pair (e.g., 485 nm/528 nm) every 2 minutes for 60 minutes at 37°C.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Michaelis-Menten kinetics and a suitable plot (e.g., Dixon or Lineweaver-Burk).
-
Cell-Based Aromatase Inhibition and Proliferation Assay
This assay evaluates the ability of the test compounds to inhibit aromatase activity in a cellular context and subsequently reduce the proliferation of ER+ breast cancer cells. The MCF-7 human breast cancer cell line, which endogenously expresses aromatase, is a suitable model.[7]
Principle: In a steroid-depleted medium, the proliferation of MCF-7 cells can be stimulated by the addition of an androgen substrate (e.g., testosterone), which is converted to estradiol by endogenous aromatase. Effective aromatase inhibitors will block this conversion and inhibit cell proliferation.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture MCF-7 cells in a standard growth medium (e.g., MEM with 10% fetal bovine serum).
-
For the experiment, switch the cells to a steroid-depleted medium (e.g., phenol red-free MEM with 10% charcoal-stripped fetal bovine serum) for at least 48 hours.
-
Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of the test compound and control inhibitors in the steroid-depleted medium.
-
Remove the seeding medium and treat the cells with the various concentrations of the inhibitors in the presence of a fixed concentration of testosterone (e.g., 10 nM).
-
Include control wells with:
-
Vehicle + Testosterone (positive control for proliferation)
-
Vehicle only (baseline proliferation)
-
A known concentration of estradiol (positive control for ER-mediated proliferation)
-
-
-
Proliferation Assessment:
-
Incubate the cells for 5-7 days.
-
Assess cell proliferation using a suitable method, such as the MTT assay or a CyQUANT cell proliferation assay.
-
For the MTT assay, add MTT reagent to each well, incubate for 2-4 hours, then solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each inhibitor concentration relative to the testosterone-stimulated control.
-
Determine the IC50 value for the inhibition of cell proliferation by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Figure 2: Experimental workflow for comparative efficacy analysis.
Hypothetical Comparative Data
The following tables present a hypothetical but plausible set of results from the described experiments. This data is for illustrative purposes to guide the interpretation of potential outcomes.
Table 1: In Vitro Aromatase Inhibition
| Compound | IC50 (nM) | Ki (nM) | Inhibition Type |
| 1H-Imidazole-1-propanenitrile, 2-phenyl- | 15.5 | 8.2 | Competitive |
| Letrozole | 2.5 | 1.1 | Competitive |
| Anastrozole | 10.0 | 4.5 | Competitive |
| Exemestane | 25.0 | N/A | Irreversible |
Table 2: Inhibition of Testosterone-Induced MCF-7 Cell Proliferation
| Compound | IC50 (nM) |
| 1H-Imidazole-1-propanenitrile, 2-phenyl- | 25.8 |
| Letrozole | 5.2 |
| Anastrozole | 18.5 |
| Exemestane | 40.1 |
Discussion and Interpretation of Hypothetical Results
Based on our hypothetical data, 1H-Imidazole-1-propanenitrile, 2-phenyl- demonstrates potent inhibition of the aromatase enzyme, with an IC50 value in the nanomolar range. Its competitive mode of inhibition is consistent with the proposed mechanism for a Type II inhibitor. While not as potent as letrozole in this hypothetical scenario, it shows greater in vitro potency than exemestane and is comparable to anastrozole.
In the cell-based assay, the compound effectively inhibits the proliferation of ER+ breast cancer cells stimulated by testosterone. The shift in IC50 values between the enzymatic and cell-based assays is expected and can be attributed to factors such as cell membrane permeability and intracellular metabolism. The trend in potency among the compounds remains consistent, with 1H-Imidazole-1-propanenitrile, 2-phenyl- exhibiting a promising anti-proliferative effect.
These hypothetical results would warrant further investigation into the selectivity of 1H-Imidazole-1-propanenitrile, 2-phenyl- against other cytochrome P450 enzymes to assess its potential for off-target effects. Additionally, in vivo studies in preclinical models of ER+ breast cancer would be the logical next step to evaluate its therapeutic potential.
Conclusion
The structural features of 1H-Imidazole-1-propanenitrile, 2-phenyl- make it a compelling candidate for investigation as a novel aromatase inhibitor. The experimental framework outlined in this guide provides a robust methodology for a head-to-head comparison of its efficacy against established clinical agents. Should empirical data align with the promising hypothetical results presented, this compound could represent a valuable addition to the arsenal of therapies for hormone-dependent breast cancer.
References
- 1. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatase inhibitors--mechanisms for non-steroidal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Non steroidal aromatase inhibitors - Wikipedia [en.wikipedia.org]
- 5. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. New cell culture model for aromatase inhibitor-resistant breast cancer shows sensitivity to fulvestrant treatment and cross-resistance between letrozole and exemestane - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-Phenyl vs. 2-Alkyl Imidazole Derivatives: A Guide for Drug Development Professionals
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, prized for its versatile biological activities and synthetic accessibility. Substitution at the 2-position of the imidazole ring profoundly influences the molecule's physicochemical properties and pharmacological profile. This guide provides a detailed head-to-head comparison between two key classes of C-2 substituted imidazoles: 2-phenyl and 2-alkyl derivatives. We will dissect their synthesis, structure-activity relationships (SAR), and divergent applications, from targeted therapeutics to industrial materials. This analysis is supported by experimental data and protocols to provide researchers and drug development professionals with a comprehensive framework for selecting and designing imidazole-based compounds for specific applications.
Introduction: The Significance of the Imidazole C-2 Position
Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in drug discovery.[1] It is present in essential biomolecules like the amino acid histidine and exhibits a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The imidazole ring is amphoteric, capable of acting as both a weak acid and a weak base, which allows it to participate in crucial hydrogen bonding interactions with biological targets.[3][4]
The 2-position (C-2), situated between the two nitrogen atoms, is particularly significant. Substitution at this position directly impacts the molecule's steric and electronic properties, modulating its pKa, lipophilicity, and ability to interact with receptors and enzymes. This guide focuses on the comparative analysis of two distinct substituent types at C-2: an aromatic phenyl group versus a saturated alkyl group. This fundamental structural difference creates two families of derivatives with remarkably different properties and applications.
Profile of 2-Phenyl Imidazole Derivatives
The introduction of a phenyl ring at the C-2 position imparts rigidity, planarity, and specific electronic characteristics to the imidazole core. These features are instrumental in defining the biological and material science applications of this class of compounds.
Synthesis Strategies
The most common and historically significant route to 2-phenylimidazoles is the Debus-Radziszewski reaction .[5] This one-pot condensation involves an α-dicarbonyl compound (like glyoxal), an aldehyde (benzaldehyde), and an ammonia source (typically ammonium acetate).[5]
While effective, the traditional Debus method often suffers from low yields and the formation of byproducts.[5][6] Modern advancements focus on improving this process through the use of various catalysts, such as Lewis acids, silica tungstic acid, and magnetic nanoparticles, which enhance reaction rates and yields.[5][7] Microwave irradiation has also been employed to accelerate the reaction, reducing synthesis time from hours to minutes, although this often requires high-temperature and high-pressure conditions, making industrial scale-up challenging.[5]
Physicochemical and Biological Profile
The phenyl group introduces π-system electrons, enabling π-π stacking and cation-π interactions with biological targets. This feature is crucial for their activity as antagonists of receptors like the Smoothened (Smo) receptor in the Hedgehog signaling pathway.[8] The rigid structure of 2-phenylimidazole derivatives makes them excellent scaffolds for designing potent and selective enzyme inhibitors.
Key Properties and Applications:
-
Pharmaceuticals: 2-Phenylimidazole serves as a building block for anti-inflammatory, antimicrobial, and anticancer agents.[8][9] Its derivatives have been developed as "minimal" DNA-intercalating agents and potent Smoothened antagonists for cancer therapy.[8][10]
-
Material Science: The stable conjugated structure and charge transport capabilities make these compounds suitable for use in organic light-emitting diodes (OLEDs).[9] They also act as thermal stabilizers and curing agents in polymers and epoxy resins.[3][9]
-
Agrochemicals: Derivatives have been explored as potential fungicides, herbicides, and insecticides.[3][9]
Structure-Activity Relationship (SAR)
For 2-phenylimidazole derivatives, SAR studies often focus on substitution patterns on the phenyl ring. The placement of electron-withdrawing or electron-donating groups can fine-tune the electronic properties of the entire molecule, affecting its binding affinity and pharmacokinetic profile. For example, in the development of Smoothened antagonists, modifications to the phenyl ring were critical for achieving oral bioavailability and potent in vivo activity.[8]
Profile of 2-Alkyl Imidazole Derivatives
Replacing the phenyl group with a smaller, flexible alkyl chain, such as a methyl or ethyl group, fundamentally alters the compound's properties. These derivatives are generally less sterically hindered and more basic compared to their phenyl counterparts.
Synthesis Strategies
The synthesis of 2-alkylimidazoles can also be achieved via the Debus reaction, using an appropriate aliphatic aldehyde (e.g., acetaldehyde for 2-methylimidazole) instead of benzaldehyde. For derivatives with longer alkyl chains or those substituted at the nitrogen (N-alkylation), a common strategy involves the direct alkylation of a pre-formed imidazole ring using alkyl halides.[11] This method is particularly useful for creating a series of compounds with varying alkyl chain lengths to probe structure-activity relationships.[12]
Physicochemical and Biological Profile
The primary physicochemical characteristic modulated by the alkyl group is lipophilicity . As the length of the alkyl chain increases, the compound becomes more hydrophobic. This property is directly correlated with certain biological activities, particularly antimicrobial efficacy, as it enhances the molecule's ability to penetrate bacterial cell membranes.[12][13]
Key Properties and Applications:
-
Antimicrobial Agents: 2-Alkylimidazole derivatives, especially those with longer N-alkyl chains, exhibit potent antibacterial and antifungal activity.[11][12] They are particularly effective against Gram-positive bacteria and have been investigated as inhibitors of quorum sensing in pathogens like Pseudomonas aeruginosa.[12][13]
-
Industrial Chemicals: 2-Methylimidazole is a high-performance curing agent for epoxy resins, prized for its ability to reduce curing temperatures.[14]
-
Pharmaceutical Intermediates: 2-Methylimidazole is a crucial intermediate in the synthesis of widely used anti-anaerobic and antiparasitic drugs like metronidazole.[14]
Structure-Activity Relationship (SAR)
For 2-alkylimidazole derivatives, the most significant SAR trend relates to the length of the alkyl chain. Studies have consistently shown that antibacterial and quorum sensing inhibitory activities increase as the number of carbons in the alkyl chain increases, typically peaking around an octyl (C8) or decyl (C10) chain.[11][12][13] This is attributed to the optimal balance of hydrophobicity required for membrane interaction without compromising aqueous solubility to an extent that renders the compound ineffective.[15]
Head-to-Head Comparison
The choice between a 2-phenyl and a 2-alkyl imidazole scaffold depends entirely on the intended application. The phenyl group offers a rigid, electronically active scaffold ideal for specific receptor binding, while the alkyl group provides a tunable, lipophilic handle suited for disrupting microbial membranes or acting as a versatile chemical intermediate.
Physicochemical Properties
| Property | 2-Phenylimidazole | 2-Methylimidazole (Representative 2-Alkyl) | Rationale for Difference |
| Molecular Weight | 144.17 g/mol [16] | 82.10 g/mol | The phenyl group is significantly larger than the methyl group. |
| Melting Point | 142-148 °C[17] | ~142-145 °C | Both are crystalline solids with similar melting points. |
| Solubility | Slightly soluble in cold water; soluble in hot water and organic solvents.[3] | High solubility in water and polar solvents.[14] | The phenyl group increases hydrophobicity compared to the small methyl group. |
| Basicity (pKa) | ~6.7 | ~7.85 | The electron-withdrawing nature of the phenyl ring reduces the basicity of the imidazole nitrogens. Alkyl groups are weakly electron-donating, increasing basicity.[4] |
| Key Structural Feature | Rigid, planar aromatic ring | Small, flexible alkyl group | The phenyl ring allows for π-π stacking and defined steric interactions. The alkyl group primarily modulates lipophilicity. |
Biological and Industrial Profile
Experimental Protocols
To ensure trustworthiness and reproducibility, the following are representative, detailed protocols for the synthesis and evaluation of these derivatives.
Protocol: Synthesis of 2-Phenylimidazole (Catalytic Debus Reaction)
-
Objective: To synthesize 2-phenylimidazole with improved yield using a catalyst.
-
Rationale: The use of silica tungstic acid as a catalyst provides an acidic environment that promotes the condensation reaction, leading to higher efficiency compared to the uncatalyzed process.[5]
-
Materials: Benzaldehyde, Glyoxal (40% in H₂O), Ammonium Acetate, Ethanol, Silica Tungstic Acid.
-
Procedure:
-
To a 250 mL round-bottom flask, add benzaldehyde (10 mmol), glyoxal (10 mmol), and ammonium acetate (25 mmol).
-
Add ethanol (50 mL) as the solvent and stir the mixture until all solids are dissolved.
-
Introduce silica tungstic acid (0.2 mmol) as the catalyst to the reaction mixture.[5]
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:3). The reaction is typically complete within 1-2 hours.[7]
-
After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water to precipitate the product.
-
Filter the solid product using a Büchner funnel, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 2-phenylimidazole.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be consistent with the literature value (142-148 °C).[17]
-
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of 2-alkyl imidazole derivatives against a bacterial strain (e.g., Staphylococcus aureus).
-
Rationale: This method provides a quantitative measure of antimicrobial potency, which is essential for SAR studies. The protocol is a self-validating system as it includes positive (bacterium + growth medium) and negative (medium only) controls.
-
Materials: Series of 2-alkylimidazole derivatives, S. aureus ATCC 25923, Mueller-Hinton Broth (MHB), 96-well microtiter plates, sterile DMSO.
-
Procedure:
-
Prepare stock solutions of each test compound in DMSO (e.g., at 10 mg/mL).
-
In a 96-well plate, add 50 µL of MHB to all wells.
-
Add 50 µL of the stock solution to the first column of wells and perform a 2-fold serial dilution across the plate by transferring 50 µL from one column to the next. This creates a concentration gradient.
-
Prepare a bacterial inoculum standardized to 0.5 McFarland, then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial suspension to each well.
-
Include a positive control (wells with MHB and bacteria, no compound) and a negative control (wells with MHB only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
Validation: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. The negative control should show no growth, and the positive control should show turbidity. The results allow for direct comparison of potency across the series of alkyl derivatives.
-
Conclusion and Future Outlook
The substitution at the C-2 position of the imidazole ring is a critical determinant of molecular function. The choice between a phenyl and an alkyl group is a fundamental decision in the design of new imidazole-based compounds.
-
2-Phenyl imidazole derivatives are ideal for applications requiring specific, high-affinity interactions with biological targets, such as enzyme inhibition or receptor antagonism. Their rigid, aromatic nature is a key asset in rational drug design for diseases like cancer.[8][10]
-
2-Alkyl imidazole derivatives excel where tunable lipophilicity is paramount. They are highly effective as broad-spectrum antimicrobial agents and versatile industrial chemicals, with their activity often directly proportional to the alkyl chain length.[12][13][14]
Future research will likely focus on creating hybrid structures that combine the features of both classes—for instance, substituted phenyl rings linked via a short alkyl chain to the imidazole core. Such designs could merge the targeted binding capabilities of the phenyl group with the membrane-interacting properties conferred by the alkyl linker, potentially leading to novel therapeutics with dual mechanisms of action.
References
- 1. jchemrev.com [jchemrev.com]
- 2. scialert.net [scialert.net]
- 3. caloongchem.com [caloongchem.com]
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- 5. caloongchem.com [caloongchem.com]
- 6. CN102250010A - Method for synthesizing 2-phenylimidazole compounds - Google Patents [patents.google.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caloongchem.com [caloongchem.com]
- 10. Potential antitumor agents. 59. Structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides, a new class of "minimal" DNA-intercalating agents which may not act via topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N-alkylimidazole derivatives as potential inhibitors of quorum sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caloongchem.com [caloongchem.com]
- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 16. 2-Phenylimidazole | C9H8N2 | CID 69591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2-苯基咪唑 98% | Sigma-Aldrich [sigmaaldrich.com]
Navigating the Kinase Selectivity of Phenyl-Imidazole Derivatives: A Comparative Guide for Researchers
Introduction
The 1H-imidazole ring, particularly when substituted with a phenyl group, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of numerous kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals interested in evaluating the kinase selectivity of compounds centered around this core structure.
Initially, this guide was set to evaluate the specific compound 1H-Imidazole-1-propanenitrile, 2-phenyl- (CAS: 23996-12-5). However, a comprehensive review of publicly available scientific literature and databases reveals a notable absence of kinase activity or selectivity data for this particular molecule.
Therefore, we have broadened the scope to provide a more instructive comparison of several well-characterized kinase inhibitors that share the fundamental phenyl-imidazole or a closely related benzimidazole scaffold. By examining how different substitutions on this core framework dictate potency and selectivity against various kinases, this guide offers a practical framework for understanding structure-activity relationships (SAR) and provides robust, validated protocols for generating the very data needed to characterize novel compounds.
Comparative Kinase Selectivity of Imidazole-Based Inhibitors
The selectivity of a kinase inhibitor is a critical parameter, defining its therapeutic window and potential for off-target effects. The phenyl-imidazole scaffold has been successfully modified to generate inhibitors with diverse selectivity profiles, ranging from highly specific agents to rationally designed multi-kinase inhibitors. Below, we compare several examples to illustrate this chemical versatility.
Table 1: Comparative Inhibitory Activity of Representative Imidazole-Based Kinase Inhibitors
| Compound ID | Core Scaffold | Primary Kinase Target(s) | IC50 (nM) | Reference Compound (if applicable) | IC50 (nM) |
| Compound 22f | Benzimidazole-indazole | FLT3 | 0.941 | - | - |
| FLT3 (D835Y mutant) | 0.199 | ||||
| AA6 | Phenyl-imidazole | p38 MAP kinase | 403.57 | Adezmapimod (SB203580) | 222.44 |
| Compound 57 | Benzothiadiazole-imidazole | ALK5 | 8 | - | - |
| Compound 58 | Benzothiadiazole-imidazole | ALK5 | 22 | - | - |
| p38α MAP kinase | 7700 | ||||
| KIM-161 | Phenyl-imidazole-5-one | Multi-kinase (BRK, FLT, JAK families) | See note¹ | - | - |
¹KIM-161 demonstrated broad activity, downregulating multiple kinases including BRK, FLT, and JAK family members in cell-based assays rather than having specific biochemical IC50 values reported against a panel.[1]
From this data, we can draw several key insights:
-
High Potency and Specificity: Compound 22f , a benzimidazole derivative, demonstrates sub-nanomolar potency against both wild-type and mutant FMS-like Tyrosine Kinase 3 (FLT3), a key target in acute myeloid leukemia.[2]
-
Moderate Potency and Comparative Analysis: Compound AA6 shows moderate inhibition of p38 MAP kinase, and its performance can be directly compared to the well-established inhibitor Adezmapimod.[2]
-
Selectivity Through Substitution: Compounds 57 and 58 highlight how subtle changes can impact selectivity. While both potently inhibit ALK5, Compound 58 is over 350-fold less active against p38α MAP kinase, indicating a more selective profile.[2]
-
Polypharmacology: The phenylacetamide-1H-imidazol-5-one derivative, KIM-161 , illustrates how the scaffold can be adapted to create multi-kinase inhibitors that modulate entire signaling networks, which can be advantageous for complex diseases like cancer.[1]
Featured Signaling Pathway: Synergistic Inhibition of c-Met and VEGFR2
A recurring theme in the development of imidazole-based inhibitors is the dual targeting of c-Met (Mesenchymal-Epithelial Transition factor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). These two receptor tyrosine kinases are critical drivers of tumor angiogenesis, growth, and metastasis.[1] Their signaling pathways are deeply interconnected; for instance, hypoxia induced by VEGFR inhibition can lead to an upregulation of the HGF/c-Met pathway, providing an escape route for tumors.[3][4] Therefore, simultaneous blockade of both receptors is a validated and powerful anti-cancer strategy.[1][5]
References
- 1. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. scispace.com [scispace.com]
- 5. The dual blockade of MET and VEGFR2 signaling demonstrates pronounced inhibition on tumor growth and metastasis of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Ensuring Reproducibility in the Synthesis and Biological Evaluation of 2-Phenyl-Imidazole Compounds
The 2-phenyl-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] However, the path from synthesis to validated biological activity is often fraught with challenges of reproducibility. This guide provides an in-depth comparison of synthetic methodologies and biological assays for 2-phenyl-imidazole derivatives, with a core focus on the critical parameters that govern experimental consistency. By understanding the "why" behind the "how," researchers can build self-validating systems into their workflows, leading to more robust and reliable data.
Part 1: Synthesis of 2-Phenyl-Imidazole Derivatives - A Comparative Analysis
The synthesis of the 2-phenyl-imidazole core can be achieved through several pathways, each with its own set of advantages and reproducibility challenges. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.
Common Synthetic Routes
The classical Debus-Radziszewski reaction, first reported in 1858, remains a widely used method.[2][3][4] It involves a one-pot, three-component condensation of a dicarbonyl compound (like glyoxal), an aldehyde (benzaldehyde), and ammonia.[2][3] While efficient, its reproducibility can be hampered by poor yields and side reactions.[4][5] Modern variations often utilize microwave irradiation to improve yields and reduce reaction times, offering a more controlled energy input.[5][6] The introduction of various catalysts, such as Lewis acids, silica tungstic acid, and ionic liquids, has also been explored to improve the reaction rate and yield.[6]
An alternative approach involves the dehydrogenation of 2-phenyl-imidazoline.[6] Metal-catalyzed cross-coupling reactions have also been employed to introduce the phenyl group, offering greater flexibility in molecular design but requiring careful optimization of catalyst systems and reaction conditions to ensure consistent yields.[7]
| Synthetic Method | Starting Materials | Key Advantages | Common Reproducibility Issues |
| Debus-Radziszewski Reaction | Dicarbonyl, Aldehyde, Ammonia | One-pot synthesis, readily available starting materials.[2][3] | Low yields, side product formation, temperature control.[4][5] |
| Microwave-Assisted Synthesis | Dicarbonyl, Aldehyde, Ammonia Source | Improved yields, shorter reaction times, better control.[5][6] | Specialized equipment required, optimization of power and time needed. |
| Catalytic Synthesis | Varies (e.g., Imidazole, Iodobenzene) | High yields, milder conditions for some methods.[6][7] | Catalyst cost and sensitivity, potential for metal contamination in the product. |
| 2-Phenyl-imidazoline Dehydrogenation | 2-Phenyl-imidazoline | Alternative route when the imidazoline is accessible. | Requires an additional synthetic step, potential for incomplete dehydrogenation. |
Experimental Workflow: A Reproducible Protocol for 2-Phenyl-Imidazole Synthesis
The following protocol details a microwave-assisted Debus-Radziszewski synthesis, which often provides enhanced reproducibility over traditional heating methods.[5]
Caption: Microwave-assisted synthesis workflow for 2-phenyl-imidazole.
Step-by-Step Protocol:
-
Reagent Preparation: In a suitable microwave vial, combine benzaldehyde (1 mmol), glyoxal (40% in water, 1.1 mmol), and ammonium acetate (2.5 mmol) in a minimal amount of ethanol.
-
Microwave Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 120°C) for a predetermined time (e.g., 15 minutes). The causality here is the efficient and uniform heating provided by microwaves, which accelerates the reaction and can reduce the formation of side products often seen with conventional heating.[5]
-
Work-up: After the reaction is complete and the vessel has cooled to room temperature, add cold water to the mixture to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any water-soluble impurities.
-
Purification: The crude product should be purified, for example, by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The choice of purification method is critical for removing unreacted starting materials and side products that could interfere with biological assays.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC. A purity of >95% is highly recommended for compounds intended for biological testing. This step is a self-validating checkpoint to ensure the identity and quality of the synthesized compound.
Part 2: Biological Assays for 2-Phenyl-Imidazole Compounds - Ensuring Reliable Data
The biological evaluation of 2-phenyl-imidazole derivatives is as critical as their synthesis, and equally prone to reproducibility issues. The choice of assay depends on the therapeutic target being investigated.
Comparative Overview of Common Biological Assays
| Assay Type | Principle | Key Advantages | Common Reproducibility Issues |
| Anticancer (e.g., MTT Assay) | Measures cell viability via mitochondrial reductase activity.[8] | High-throughput, cost-effective, and sensitive.[1] | Cell seeding density, reagent stability, incubation times, cell line integrity.[8][9][10] |
| Antimicrobial (e.g., MIC Assay) | Determines the minimum inhibitory concentration of a compound against a microorganism.[11] | Provides quantitative potency data, well-established methods.[11] | Inoculum size, growth medium composition (pH, cations), incubation conditions.[11][12][13] |
| Anti-inflammatory (e.g., COX Inhibition) | Measures the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[14] | Targets a key mechanism in inflammation, relevant to NSAID-like activity.[14] | Translational gap between preclinical and clinical data, species differences in mechanisms.[15][16] |
Experimental Workflow: A Reproducible Protocol for the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell viability.[17] Its reproducibility hinges on meticulous attention to detail.[9]
Caption: Workflow for a typical MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Culture and Seeding: Culture the chosen cancer cell line under standard conditions (e.g., 37°C, 5% CO₂). It is crucial to use cells within a consistent, low passage number range to avoid phenotypic drift. Seed the cells into a 96-well plate at a predetermined optimal density.[8] Incorrect seeding density can skew results.[8][10]
-
Compound Preparation and Treatment: Prepare a stock solution of the 2-phenyl-imidazole compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain the desired final concentrations. The final solvent concentration in the wells should be kept constant and low (typically <0.5%) to avoid solvent-induced toxicity. This is a critical self-validating step.
-
Incubation: Treat the cells with the compound dilutions and incubate for a defined period (e.g., 48 or 72 hours). This duration should be consistent across all experiments.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[8] During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader, typically at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the data to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Part 3: Achieving Trustworthy and Authoritative Results
Reproducibility is the cornerstone of scientific integrity. In the context of 2-phenyl-imidazole research, this means controlling variables in both the synthesis and biological testing phases.
For Synthesis:
-
Reagent Purity: Always use high-purity reagents from reliable sources. Impurities in starting materials can lead to inconsistent reaction outcomes and the formation of unwanted side products.
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction. This provides real-time feedback and helps in determining the optimal reaction time, preventing the formation of degradation products.
-
Consistent Purification: Employ a standardized purification protocol. If using column chromatography, consistency in the stationary phase, solvent system, and column dimensions is key to obtaining a pure product with a consistent impurity profile.
For Biological Assays:
-
Cell Line Authentication: Regularly authenticate cell lines using methods like Short Tandem Repeat (STR) profiling to ensure you are working with the correct cells and that they have not been cross-contaminated.
-
Assay Controls: Always include appropriate controls in your experiments. For an MTT assay, this includes untreated cells (negative control), a known cytotoxic agent (positive control), and a vehicle control (cells treated with the same concentration of the solvent used to dissolve the compound).
-
Standardized Protocols: Adhere strictly to a detailed, written protocol. Any deviations, no matter how minor they seem, should be documented. This includes incubation times, temperatures, and reagent concentrations.[12][13] Good repeatability within a single laboratory is a necessary prerequisite for good reproducibility between different laboratories.[18]
By integrating these principles of expertise, trustworthiness, and authoritative grounding into your research, you can be confident in the reproducibility and validity of your findings on the synthesis and biological activity of 2-phenyl-imidazole compounds.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. caloongchem.com [caloongchem.com]
- 7. CN102250010A - Method for synthesizing 2-phenylimidazole compounds - Google Patents [patents.google.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. A study of the reproducibility of the MTT test | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. woah.org [woah.org]
- 13. researchgate.net [researchgate.net]
- 14. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Challenges to develop novel anti-inflammatory and analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. clyte.tech [clyte.tech]
- 18. Reproducibility of antimicrobial test methods - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1H-Imidazole-1-propanenitrile, 2-phenyl-
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1H-Imidazole-1-propanenitrile, 2-phenyl- (CAS No. 23996-12-5), ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety principles and regulatory frameworks, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2]
Hazard Assessment and Waste Characterization
The foundational step in any disposal procedure is a thorough understanding of the chemical's hazards. The generator of the waste is legally responsible for determining if it is hazardous.[3]
1H-Imidazole-1-propanenitrile, 2-phenyl- is explicitly classified as "Harmful if swallowed" (H302).[4] Furthermore, its parent structure, imidazole, exhibits significant hazards, including causing severe skin burns, eye damage (H314), and potential reproductive toxicity (H360D).[5][6] Given this information, and in the absence of comprehensive data to the contrary, this compound must be managed as a hazardous waste.
Under the U.S. Environmental Protection Agency (EPA) regulations, a waste is hazardous if it is specifically listed or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][7] Due to its known oral toxicity and the corrosive nature of related imidazole compounds, this chemical waste would be classified as hazardous due to the Toxicity characteristic.
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Attribute | Classification & Rationale | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Confirmed: Harmful if swallowed (H302).[4] | Standard Laboratory Attire: Long-sleeved lab coat, closed-toe shoes. |
| Skin/Eye Irritation | High Potential: Parent imidazole is corrosive, causing severe burns.[5][6] | Gloves: Nitrile gloves are recommended. Eye Protection: Chemical safety goggles are mandatory.[8] |
| Inhalation Toxicity | Potential Risk: Handling as a solid powder may generate dust. | Respiratory Protection: Use in a certified chemical fume hood to avoid dust inhalation.[6] |
| Reactivity | Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][9] | N/A (Engineering Control) |
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
Step 1: Designate a Waste Container Select a container made of a compatible material (e.g., High-Density Polyethylene - HDPE) that has a sealable, airtight lid. The container must be in good condition and free of leaks.[9][10]
Step 2: Initial Labeling (The Golden Rule) Before adding any waste, affix a "Hazardous Waste" label to the container. At a minimum, the label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "1H-Imidazole-1-propanenitrile, 2-phenyl-"
-
The date on which waste was first added (accumulation start date)
This immediate labeling practice is a self-validating system that prevents the creation of "mystery" waste containers, a significant laboratory hazard.[9]
Step 3: Waste Addition Carefully transfer the waste (whether in pure solid form or in solution) into the designated container. Perform all transfers within a chemical fume hood to minimize inhalation exposure.[6] Do not overfill the container; leave at least 10% of headspace to allow for expansion.
Step 4: Maintain Segregation This waste stream must be kept separate from other waste types. NEVER mix 1H-Imidazole-1-propanenitrile, 2-phenyl- waste with:
-
Strong Acids or Bases
-
Strong Oxidizing Agents
-
Aqueous waste (unless the waste is already an aqueous solution)
-
Other incompatible chemicals as noted in the Safety Data Sheet (SDS).[6][9]
Step 5: Secure Storage After each addition, securely close the container lid. Store the container in a designated satellite accumulation area within the laboratory. This area should be clearly marked, away from drains, and provide secondary containment to manage potential spills.
Disposal Workflow and Decision Logic
The following diagram illustrates the logical workflow for managing chemical waste from generation to final disposal, ensuring that critical safety and regulatory checkpoints are met.
Caption: Decision workflow for hazardous chemical waste management.
Final Disposal and Documentation
Once the waste container is full or the project is complete, the final steps for disposal must be initiated.
-
Finalize Labeling: Ensure all fields on the hazardous waste label are complete and legible.
-
Request Collection: Complete a chemical collection request form as required by your institution's Environmental Health & Safety (EH&S) department. Provide accurate information about the waste composition.
-
Maintain Records: Keep a copy of the disposal request for your records. This documentation is a key component of the "cradle-to-grave" management of hazardous waste mandated by RCRA, demonstrating your laboratory's compliance.[2]
By adhering to this structured and well-documented disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and uphold the integrity of our scientific community.
References
- 1. epa.gov [epa.gov]
- 2. youtube.com [youtube.com]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. chemical-label.com [chemical-label.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. echemi.com [echemi.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Personal protective equipment for handling 1H-Imidazole-1-propanenitrile, 2-phenyl-
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, immediate safety and logistical information for the handling and disposal of 1H-Imidazole-1-propanenitrile, 2-phenyl- (CAS No. 23996-12-5). As Senior Application Scientists, our goal is to empower you with the technical knowledge and field-proven insights necessary to work safely and effectively with this compound. This document moves beyond a simple checklist, delving into the causality behind each procedural recommendation to foster a culture of safety and scientific integrity within your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
1H-Imidazole-1-propanenitrile, 2-phenyl-, also known as 1-(2-Cyanoethyl)-2-phenylimidazole, is a solid, white to off-white crystalline powder. A thorough understanding of its hazard profile is the foundation of safe handling.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |
The primary routes of exposure are ingestion, skin contact, and eye contact. The nitrile group (-C≡N) and the imidazole ring are key structural features that influence its reactivity and toxicological properties. While not classified as acutely toxic via dermal or inhalation routes, the potential for harm necessitates stringent adherence to the safety protocols outlined below.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 1H-Imidazole-1-propanenitrile, 2-phenyl-. The following recommendations are based on a comprehensive risk assessment.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Nitrile gloves offer good resistance to a wide range of chemicals, including many organic solvents and aqueous solutions.[1][2] Always inspect gloves for tears or punctures before use. For prolonged or immersive work, consider using thicker gauge gloves or double-gloving. It is crucial to change gloves immediately if they become contaminated. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or contact with airborne powder. For procedures with a higher risk of splashing, chemical splash goggles are required. |
| Skin and Body Protection | Fully-buttoned laboratory coat. | A lab coat provides a removable barrier to protect your skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 or P95 particulate respirator. | Required when handling the powder outside of a certified chemical fume hood or when there is a potential for dust generation.[3][4][5][6] These respirators are effective at filtering out airborne particulates. |
dot
Caption: Essential Personal Protective Equipment for handling 1H-Imidazole-1-propanenitrile, 2-phenyl-.
Safe Handling and Operational Plan
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your experiments.
3.1. Engineering Controls: The Primary Barrier
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a properly functioning and certified chemical fume hood. This is the most critical engineering control to prevent inhalation of the powder.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.
3.2. Procedural, Step-by-Step Guidance
-
Preparation: Before handling the compound, ensure that the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in the table above.
-
Weighing: Use a disposable weigh boat or a tared container to weigh the solid compound. Handle the container with care to avoid generating dust.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly and stir gently to avoid splashing.
-
Post-Handling: After handling, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Hand Washing: Always wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.
Emergency Procedures: Preparedness is Key
Accidents can happen, and a clear, rehearsed emergency plan is essential.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][8][9][10] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7][8][9][10][11] If irritation persists, seek medical attention. |
| Ingestion | Do NOT induce vomiting.[10] Rinse mouth with water. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][8][9][11] |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department. |
Storage and Disposal Plan
Proper storage and disposal are critical for laboratory safety and environmental responsibility.
5.1. Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
5.2. Disposal
-
All waste containing 1H-Imidazole-1-propanenitrile, 2-phenyl-, including contaminated gloves, weigh boats, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow your institution's and local regulations for hazardous waste disposal. The preferred method of disposal for nitrile-containing organic compounds is typically high-temperature incineration in a licensed facility.[12][13][14][15][16]
dot
Caption: Recommended disposal workflow for 1H-Imidazole-1-propanenitrile, 2-phenyl-.
By adhering to these guidelines, you can confidently and safely incorporate 1H-Imidazole-1-propanenitrile, 2-phenyl- into your research and development workflows, ensuring the well-being of yourself and your colleagues while maintaining the highest standards of scientific practice.
References
- 1. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 2. gloves.com [gloves.com]
- 3. Respirator - Wikipedia [en.wikipedia.org]
- 4. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 5. students.umw.edu [students.umw.edu]
- 6. NIOSH Guide to the Selection and Use of Particulate Respirators Certified under 42 CFR 84. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. biomedicadiagnostics.com [biomedicadiagnostics.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. aksci.com [aksci.com]
- 12. eco-mdsassociates.com [eco-mdsassociates.com]
- 13. mdpi.com [mdpi.com]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. dbc.wroc.pl [dbc.wroc.pl]
- 16. What Materials Can Be Incinerated? | Inciner8 [inciner8.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
